2,3-Difluoro-6-methoxybenzonitrile
Description
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Properties
IUPAC Name |
2,3-difluoro-6-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOINHYTZCDVZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397177 | |
| Record name | 2,3-Difluoro-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221202-34-2 | |
| Record name | 2,3-Difluoro-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,3-Difluoro-6-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-6-methoxybenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of two fluorine atoms, a methoxy group, and a nitrile functionality on the benzene ring imparts unique electronic properties and reactivity, making it a valuable building block for the synthesis of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectral data, synthesis, and reactivity profile.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₂NO | [1][2] |
| Molecular Weight | 169.13 g/mol | [1][2] |
| CAS Number | 221202-34-2 | [1][2] |
| Appearance | White to light yellow to light orange powder/crystal | [3] |
| Melting Point | 55-57 °C (for the aldehyde precursor) | [3][4] |
| Boiling Point | Not available | |
| Solubility | Soluble in toluene (for a related compound) |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific spectra for this compound were not found, typical chemical shift ranges for related structures can be informative.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methoxy group protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will show characteristic coupling (¹J-CF), which is a large coupling constant. The nitrile carbon will appear in the downfield region, typically around 115-120 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are expected in the following regions:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡N (Nitrile) | 2220 - 2260 (sharp, medium intensity) |
| C-F (Aryl Fluoride) | 1100 - 1400 (strong) |
| C-O (Aryl Ether) | 1200 - 1275 (asymmetric) and 1000-1075 (symmetric) |
| C=C (Aromatic) | 1450 - 1600 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Methoxy) | 2850 - 2960 |
Synthesis
A common synthetic route to this compound involves the conversion of the corresponding aldehyde, 2,3-Difluoro-6-methoxybenzaldehyde.
Synthesis of the Precursor: 2,3-Difluoro-6-methoxybenzaldehyde
A detailed experimental protocol for the synthesis of the aldehyde precursor has been reported.[5]
Experimental Protocol:
-
A 2 M solution of lithium diisopropylamide (LDA) in THF/n-heptane (171 mL, 341 mmol) is diluted with dry THF (250 mL) under a nitrogen atmosphere and cooled to -75 °C.
-
A solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in anhydrous THF (100 mL) is added dropwise while maintaining the temperature at -75 °C. The mixture is stirred for 1 hour.
-
Dry N,N-dimethylformamide (DMF) (27.6 mL, 358 mmol) is then added slowly, and stirring is continued for 10 minutes at -70 °C.
-
The reaction is quenched by the addition of acetic acid (30 mL) and water (400 mL), and the mixture is warmed to 10 °C.
-
The product is extracted with diethyl ether (2 x 300 mL).
-
The combined organic layers are washed sequentially with water (250 mL), 0.2 N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL).
-
The organic phase is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield a red to orange oil, which crystallizes upon standing.
-
Purification by recrystallization from diethyl ether/petroleum ether (40-60 °C) affords 2,3-difluoro-6-methoxybenzaldehyde as a solid (53.0 g, 95% yield).[5]
Caption: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde.
Conversion to this compound
The conversion of the aldehyde to the nitrile is a standard transformation in organic synthesis. A common method involves the formation of an oxime followed by dehydration.
General Experimental Protocol (Illustrative):
-
Oxime Formation: 2,3-Difluoro-6-methoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in a suitable solvent like ethanol. The reaction mixture is typically heated to drive the reaction to completion.
-
Dehydration of the Oxime: The resulting oxime is then dehydrated to the nitrile. This can be achieved using a variety of reagents, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of reagent and reaction conditions will depend on the specific substrate and desired purity.
Caption: General synthesis of the target nitrile.
Reactivity and Stability
The chemical reactivity of this compound is governed by the interplay of its functional groups.
-
Nitrile Group: The nitrile group can undergo hydrolysis to the corresponding carboxylic acid or amide under acidic or basic conditions.[6] It can also be reduced to an amine or participate in cycloaddition reactions.
-
Fluorine Atoms: The fluorine atoms are generally stable but can be susceptible to nucleophilic aromatic substitution, especially if there are strong electron-withdrawing groups activating the ring. The ortho- and para-positions relative to the electron-withdrawing nitrile group are particularly activated.
-
Methoxy Group: The methoxy group is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution reactions, although the combined electron-withdrawing effect of the fluorine and nitrile groups will dominate. The ether linkage can be cleaved under harsh acidic conditions.
-
Thermal Stability: While specific data for this compound is unavailable, fluorinated aromatic compounds generally exhibit high thermal stability.
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of more complex molecules. Its structural motifs are found in various biologically active compounds and advanced materials. The unique substitution pattern allows for diverse chemical modifications, making it a versatile tool for creating libraries of compounds for drug discovery and for developing new materials with tailored electronic properties.
Conclusion
This compound is a valuable and versatile chemical building block. This technical guide has summarized its key chemical properties, including its physical characteristics, spectroscopic data, synthetic routes, and reactivity. While some specific experimental data remains to be fully elucidated in the public domain, the information provided herein offers a solid foundation for researchers and professionals working with this compound in the fields of drug development and materials science. Further research to fully characterize its physical properties and explore its reactivity will undoubtedly expand its applications.
References
A Technical Guide to 2,3-Difluoro-6-methoxybenzonitrile: Synthesis, Properties, and Applications in Chemical Research
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 221202-34-2 Molecular Formula: C₈H₅F₂NO Molecular Weight: 169.13 g/mol
This in-depth technical guide provides a comprehensive overview of 2,3-Difluoro-6-methoxybenzonitrile, a fluorinated aromatic compound with significant potential as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document details its chemical properties, a plausible synthetic route with experimental protocols, safety information, and its prospective applications.
Physicochemical and Spectroscopic Data
Precise experimental data for this compound is available from various chemical suppliers. The following tables summarize the key physical and spectroscopic properties.
Table 1: Physical Properties of this compound
| Property | Value |
| Melting Point | 79-82 °C[1] |
| Boiling Point | Not available |
| Density | Not available |
| IUPAC Name | This compound[1] |
| InChI Key | AOINHYTZCDVZGW-UHFFFAOYSA-N[1] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Available, but specific shifts may vary.[2] |
| ¹³C NMR | Available, but specific shifts may vary.[2] |
| IR Spectroscopy | Available.[2] |
| Mass Spectrometry | Available.[2] |
Synthesis and Experimental Protocols
Synthesis of the Precursor: 2,3-Difluoro-6-methoxybenzaldehyde
The synthesis of 2,3-Difluoro-6-methoxybenzaldehyde is achieved through the ortho-lithiation of 3,4-difluoroanisole, followed by formylation.
Experimental Protocol:
-
Materials: 3,4-Difluoroanisole, n-Butyllithium (or Lithium diisopropylamide), N,N-Dimethylformamide (DMF), Diethyl ether, Hydrochloric acid, Magnesium sulfate, Petroleum ether.
-
Procedure:
-
A solution of 3,4-difluoroanisole in anhydrous diethyl ether is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., Argon or Nitrogen).
-
An equimolar amount of n-butyllithium is added dropwise, and the mixture is stirred for several hours to allow for complete ortho-lithiation.
-
N,N-Dimethylformamide (DMF) is then added to the reaction mixture to act as the formylating agent.
-
The reaction is quenched with a dilute solution of hydrochloric acid.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a mixture of diethyl ether and petroleum ether to yield 2,3-Difluoro-6-methoxybenzaldehyde.[3][4]
-
Conversion of 2,3-Difluoro-6-methoxybenzaldehyde to this compound
The conversion of the aldehyde to the nitrile can be accomplished via a one-pot reaction using hydroxylamine hydrochloride.
Experimental Protocol:
-
Materials: 2,3-Difluoro-6-methoxybenzaldehyde, Hydroxylamine hydrochloride, a suitable solvent (e.g., formic acid or a mixture of DMF and a dehydrating agent like acetic anhydride or thionyl chloride).
-
Procedure:
-
2,3-Difluoro-6-methoxybenzaldehyde is dissolved in the chosen solvent system.
-
Hydroxylamine hydrochloride is added to the solution.
-
If necessary, a dehydrating agent is added, and the reaction mixture is heated to reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.
-
The crude this compound can be purified by column chromatography or recrystallization.
-
Caption: Synthetic workflow for this compound.
Applications in Research and Development
While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs strongly suggest its utility as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.
A closely related compound, 2,3-difluoro-6-nitrobenzonitrile, is a patented intermediate for the synthesis of 2,3,6-trifluorobenzoic acid. This acid is a crucial building block for certain quinolonecarboxylic acid anti-infective agents and pyrethroid pesticides.[5] This precedent strongly indicates that this compound can serve a similar role, with the methoxy group offering different substitution patterns and reactivity compared to the nitro group. The nitrile functionality is versatile and can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, making it a key synthon for generating diverse chemical libraries for drug discovery.
Caption: Role as a versatile synthetic intermediate.
Safety and Handling
This compound is classified as a hazardous substance. The following safety precautions should be observed:
Table 3: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. | P264, P270, P301+P312, P501 |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a valuable fluorinated building block with significant potential for application in the synthesis of novel pharmaceuticals and agrochemicals. Its preparation from readily available starting materials and the versatility of its nitrile group make it an attractive intermediate for researchers in organic synthesis and drug discovery. While further studies are needed to fully explore its biological activities and applications, the existing data on related compounds underscore its importance as a tool for the development of new chemical entities. Proper safety precautions are essential when handling this compound.
References
Molecular formula and weight of 2,3-Difluoro-6-methoxybenzonitrile.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 2,3-Difluoro-6-methoxybenzonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals.
Core Molecular Data
This compound is a substituted benzonitrile with the following molecular characteristics:
| Property | Value | Citations |
| Molecular Formula | C₈H₅F₂NO | [1][2][3] |
| Molecular Weight | 169.13 g/mol | [2][3] |
| CAS Number | 221202-34-2 | [1][2][4] |
Synthesis Pathway
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search, a general synthetic route can be inferred from procedures for structurally similar compounds, such as the cyanation of a fluorinated aromatic precursor. A representative workflow for the synthesis of a related difluoro-nitrobenzonitrile from a trifluoronitrobenzene precursor involves a nucleophilic aromatic substitution reaction.[5] This common synthetic strategy in fluorine chemistry can be adapted for the synthesis of this compound.
Experimental Protocols
General Synthesis Procedure (Adapted from a related compound[5]):
A detailed protocol for the synthesis of 2,3-Difluoro-6-nitrobenzonitrile via cyanation of 2,3,4-Trifluoronitrobenzene is described in US Patent 5,478,963A.[5] This procedure can serve as a methodological basis for the synthesis of this compound from an appropriate precursor. The key steps involve:
-
Reaction Setup : A three-necked flask is equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Reagents : The fluorinated benzene precursor is dissolved in a suitable solvent, such as tert-butanol.
-
Reaction : A cyanide source, such as potassium cyanide (KCN), is added to the solution. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution.
-
Work-up : Upon completion, the reaction mixture is cooled, and the product is precipitated, often by the addition of water.
-
Purification : The crude product is collected by suction filtration and can be further purified by recrystallization or chromatography.
Analytical Methods:
The characterization and purity assessment of this compound can be achieved using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the chemical structure.[6]
-
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern.[6]
-
Chromatography : Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed to determine purity.[7]
Safety and Handling
This compound and related fluorinated benzonitriles are classified as irritants.[8][9][10] Proper safety precautions should be observed during handling:
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[8][11]
-
Ventilation : Handle in a well-ventilated area or a fume hood.[8]
-
First Aid :
Applications in Drug Development
Substituted benzonitriles are important pharmacophores in medicinal chemistry.[12] The nitrile group can act as a hydrogen bond acceptor, mimicking carbonyl groups in biological targets.[12] Fluorine substitution can enhance metabolic stability and binding affinity. While specific applications of this compound are not detailed in the initial search, it is identified as an intermediate for active pharmaceutical ingredients.[13] Its structural motifs are found in compounds developed as inhibitors for various enzymes.[12]
References
- 1. cenmed.com [cenmed.com]
- 2. This compound|221202-34-2--AN PharmaTech Co Ltd [anpharma.net]
- 3. chembk.com [chembk.com]
- 4. This compound | 221202-34-2 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound (221202-34-2) 1H NMR [m.chemicalbook.com]
- 7. 2,6-Difluoro-3-methoxybenzonitrile [synhet.com]
- 8. canbipharm.com [canbipharm.com]
- 9. biosynth.com [biosynth.com]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. endotherm-lsm.com [endotherm-lsm.com]
Structure and isomeric SMILES of 2,3-Difluoro-6-methoxybenzonitrile.
A Technical Guide to 2,3-Difluoro-6-methoxybenzonitrile
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the chemical structure, properties, and synthesis of this compound, a fluorinated aromatic compound of interest in medicinal chemistry and materials science.
Chemical Structure and Identifiers
This compound is a substituted benzonitrile featuring two fluorine atoms and a methoxy group on the benzene ring. Its unique substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules.
Structure
The chemical structure consists of a benzene ring substituted at positions 2 and 3 with fluorine atoms, at position 6 with a methoxy group (-OCH₃), and at position 1 with a nitrile group (-C≡N).
Isomeric SMILES
The Simplified Molecular Input Line Entry System (SMILES) string for this compound is: COC1=C(C(=C(C=C1)F)F)C#N[1] or N#Cc1c(OC)ccc(c1F)F[2].
Key Identifiers
The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Reference |
| CAS Number | 221202-34-2 | [1][2][3] |
| Molecular Formula | C₈H₅F₂NO | [1][4] |
| Molecular Weight | 169.13 g/mol | [1][4] |
| PubChem CID | 3841940 | [1] |
Synthesis and Experimental Protocols
While specific synthetic routes for this compound are proprietary or less commonly published, a relevant experimental protocol for a key precursor, 2,3-Difluoro-6-methoxybenzaldehyde , is detailed below. The conversion of an aldehyde to a nitrile is a standard transformation in organic chemistry.
Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde
This procedure outlines the formylation of 3,4-difluoroanisole to produce the aldehyde precursor.[5]
Reaction: 3,4-Difluoroanisole → 2,3-Difluoro-6-methoxybenzaldehyde
Materials and Reagents:
-
3,4-Difluoroanisole (46.8 g, 325 mmol)
-
Diisopropylaminolithium (LDA), 2 M solution in THF/n-heptane (171 mL, 341 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF) (27.6 mL, 358 mmol)
-
Acetic Acid (30 mL)
-
Diethyl ether
-
Water, Brine
-
Magnesium Sulfate (MgSO₄)
Protocol:
-
A 2 M solution of diisopropylaminolithium in THF/n-heptane (171 mL) is diluted with dry THF (250 mL) under a nitrogen atmosphere and cooled to -75°C.[5]
-
A solution of 3,4-difluoroanisole (46.8 g) in anhydrous THF (100 mL) is added dropwise to the cooled LDA solution, and the mixture is stirred for 1 hour while maintaining the temperature at -75°C.[5]
-
Dry N,N-dimethylformamide (27.6 mL) is then added slowly, and stirring continues for 10 minutes at -70°C.[5]
-
To quench the reaction, acetic acid (30 mL) and water (400 mL) are added, allowing the mixture to warm to 10°C.[5]
-
The product is extracted into diethyl ether (2 x 300 mL).[5]
-
The combined organic extracts are washed with water (250 mL), 0.2 N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL).[5]
-
The organic layer is dried over magnesium sulfate (MgSO₄), and the solvent is removed in vacuo to yield the crude product.[5]
-
The final product, 2,3-Difluoro-6-methoxybenzaldehyde, is purified by recrystallization from a diethyl ether/petroleum ether mixture.[5]
Logical Workflow and Pathway Visualization
The synthesis of the aldehyde precursor is a critical step. The following diagram illustrates this chemical transformation workflow.
Caption: Synthetic pathway for the aldehyde precursor.
Applications in Research and Development
This compound serves as an important intermediate for the synthesis of bioactive molecules. Fluorinated aromatic compounds are of high interest in drug discovery due to the unique properties fluorine imparts, such as increased metabolic stability and binding affinity. This compound is a valuable building block for creating novel pharmaceuticals and agrochemicals.[6] It is also used in proteomics research.[4]
References
- 1. cenmed.com [cenmed.com]
- 2. ivychem.com [ivychem.com]
- 3. This compound | 221202-34-2 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
Spectroscopic Profile of 2,3-Difluoro-6-methoxybenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,3-Difluoro-6-methoxybenzonitrile (CAS No. 221202-34-2). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.28 | ddd, J = 9.2, 7.6, 1.8 Hz | 1H | H-5 |
| 6.85 | t, J = 9.2 Hz | 1H | H-4 |
| 3.95 | s | 3H | -OCH₃ |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 160.5 (dd, J = 252.5, 5.0 Hz) | C-2 |
| 152.8 (dd, J = 248.5, 12.1 Hz) | C-3 |
| 145.7 (d, J = 10.1 Hz) | C-6 |
| 125.4 (dd, J = 7.1, 3.0 Hz) | C-5 |
| 117.3 (d, J = 3.0 Hz) | C-4 |
| 115.8 | -CN |
| 98.9 (dd, J = 20.2, 4.0 Hz) | C-1 |
| 56.4 | -OCH₃ |
Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -135.2 | d, J = 20.1 Hz | F-2 |
| -158.6 | d, J = 20.1 Hz | F-3 |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands (Solid, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2235 | Strong | C≡N stretch |
| 1620, 1585, 1490 | Medium-Strong | C=C aromatic ring stretch |
| 1280 | Strong | C-O-C asymmetric stretch |
| 1050 | Strong | C-F stretch |
| 820 | Medium | C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 169 | 100 | [M]⁺ |
| 154 | 65 | [M - CH₃]⁺ |
| 140 | 30 | [M - CHO]⁺ |
| 126 | 45 | [M - CH₃ - CO]⁺ |
| 111 | 25 | [M - CO - F]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectra were recorded on a 400 MHz NMR spectrometer at ambient temperature. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds using a proton-decoupled pulse sequence. ¹⁹F NMR spectra were recorded on a 376 MHz spectrometer with 64 scans and a relaxation delay of 1 second, using CFC_l3_ as an external standard.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data were acquired on a mass spectrometer equipped with an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV, and the source temperature was maintained at 200°C. The mass-to-charge ratio (m/z) was scanned over a range of 50-500 amu.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Safety and Handling of 2,3-Difluoro-6-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before handling this chemical.
Introduction
2,3-Difluoro-6-methoxybenzonitrile is a fluorinated aromatic compound with increasing relevance in pharmaceutical and agrochemical research and development. The presence of fluorine atoms can significantly modify the physicochemical and biological properties of molecules, making this compound a valuable building block in organic synthesis. However, as with many fluorinated organic compounds, its unique reactivity profile necessitates stringent safety and handling protocols to minimize risks to laboratory personnel and the environment. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency responses associated with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are related to its irritant properties and potential toxicity.
GHS Classification:
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system, causing respiratory irritation.[1][2][3][4]
-
Acute toxicity, oral (Category 4)[4]
-
Harmful to aquatic life (Category 3)[3]
Hazard Statements:
Precautionary Statements: A series of precautionary statements are associated with this compound, emphasizing the need for careful handling and the use of personal protective equipment (PPE).[1][2][3][4] Key precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only in well-ventilated areas, avoiding release to the environment, and wearing protective gloves, clothing, eye, and face protection.[1][2][3][4]
Physicochemical and Toxicological Data
The following tables summarize the key physical, chemical, and toxicological properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 221202-34-2 | [5][6][7][8] |
| Molecular Formula | C₈H₅F₂NO | [2][6] |
| Molecular Weight | 169.13 g/mol | [6] |
| Appearance | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | [5] |
| Storage Temperature | Inert atmosphere, 2-8°C | [9] |
Table 2: Toxicological Data
| Endpoint | Value | Remarks | Reference |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | [4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. There may be irritation and redness at the site of contact. | [1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation. There may be irritation and redness. The eyes may water profusely. | [1][2][3][4] |
| Respiratory Irritation | Category 3 | May cause respiratory irritation. There may be irritation of the throat with a feeling of tightness in the chest. Exposure may cause coughing or wheezing. | [1][2][3][4] |
| Germ Cell Mutagenicity | No data available | ||
| Carcinogenicity | No data available | ||
| Reproductive Toxicity | No data available |
Note: The toxicological properties of this material have not been thoroughly investigated, and the provided data may be based on computational predictions.[1][2]
Experimental Protocols and Handling Procedures
Due to the hazardous nature of this compound, all work should be conducted in a well-ventilated fume hood.[1] The following are general experimental protocols for safe handling.
4.1. Engineering Controls
-
Ventilation: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2] Ensure there is sufficient ventilation of the area.[1]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[2]
4.2. Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles or a face shield are required.[1][2][4]
-
Hand Protection: Wear compatible chemical-resistant gloves.[1][2] Given the potential for skin irritation, double-gloving may be advisable for prolonged handling.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should also be worn.[1][2]
-
Respiratory Protection: If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter should be used.[1][2] A self-contained breathing apparatus (SCBA) must be available in case of an emergency.[1]
4.3. General Handling and Storage
-
Handling: Avoid direct contact with the substance.[1] Avoid the formation and spread of dust in the air.[1] Wash hands thoroughly after handling.[2]
-
Storage: Store in a cool, well-ventilated area in a tightly closed container.[1] The compound is noted to be air-sensitive and should be stored under an inert atmosphere, such as argon.[1]
4.4. Spill and Waste Disposal Procedures
-
Spills: In the event of a spill, evacuate the area and prevent access to unauthorized personnel.[1] Do not create dust.[1] For cleanup, transfer the material to a closable, labeled salvage container for disposal by an appropriate method.[1]
-
Waste Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Do not discharge into drains or rivers.[1]
Emergency Procedures
5.1. First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][4] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1][4]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water.[1] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[1][4]
5.2. Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4]
-
Specific Hazards: In case of fire, toxic fumes may be emitted, including hydrogen fluoride (HF), carbon oxides, and nitrogen oxides.[1][10]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1]
Visualized Workflows and Relationships
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: Standard laboratory workflow for handling this compound.
Caption: Emergency response procedures for exposure to this compound.
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. Adherence to the safety precautions outlined in this guide and the manufacturer's SDS is paramount to ensure the safety of laboratory personnel and the protection of the environment. A thorough understanding of its hazards, the consistent use of appropriate engineering controls and PPE, and preparedness for emergency situations are the cornerstones of working safely with this and other fluorinated compounds.
References
- 1. canbipharm.com [canbipharm.com]
- 2. biosynth.com [biosynth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. angenechemical.com [angenechemical.com]
- 5. This compound | 221202-34-2 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. ivychem.com [ivychem.com]
- 8. This compound | 221202-34-2 [sigmaaldrich.com]
- 9. 187543-87-9|2,3-Difluoro-6-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 10. fishersci.com [fishersci.com]
2,3-Difluoro-6-methoxybenzonitrile: A Technical Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 2,3-Difluoro-6-methoxybenzonitrile, a fluorinated aromatic compound with potential applications in medicinal chemistry and agrochemical synthesis. This guide details its physicochemical properties, outlines a plausible synthetic route with experimental protocols, and discusses its potential applications based on the activities of structurally related molecules.
Core Physicochemical Properties
This compound is a substituted benzonitrile with the molecular formula C₈H₅F₂NO and a molecular weight of 169.13 g/mol .[1][2] Its chemical structure is characterized by a benzene ring functionalized with two adjacent fluorine atoms, a methoxy group, and a nitrile group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 221202-34-2 | [1][3][4][5][6] |
| Molecular Formula | C₈H₅F₂NO | [1][6][7] |
| Molecular Weight | 169.13 g/mol | [1][3][6][7] |
| Isomeric SMILES | COC1=C(C(=C(C=C1)F)F)C#N | [1] |
| Purity | ≥98% (as offered by suppliers) | [1] |
Spectroscopic Data
While experimental spectra for this compound are available from commercial suppliers, they are not publicly accessible.[8] However, based on the analysis of similar compounds, the following 1H and 13C NMR chemical shifts can be predicted.
Table 2: Predicted 1H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | m | 1H | Aromatic CH |
| ~ 6.8 - 7.0 | m | 1H | Aromatic CH |
| ~ 3.9 | s | 3H | -OCH₃ |
Table 3: Predicted 13C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~ 160 | C-OCH₃ |
| ~ 150 (dd) | C-F |
| ~ 145 (dd) | C-F |
| ~ 125 | Aromatic CH |
| ~ 115 | Aromatic CH |
| ~ 115 | C-CN |
| ~ 95 | C-CN |
| ~ 56 | -OCH₃ |
Note: The predicted chemical shifts are estimations and may vary from experimental values. The carbon-fluorine couplings (dd) will result in splitting of the signals for the fluorine-bearing carbons.
Synthesis and Experimental Protocols
A robust synthetic route to this compound can be proposed in a two-step process starting from 3,4-difluoroanisole. The first step involves the synthesis of the intermediate, 2,3-difluoro-6-methoxybenzaldehyde, followed by its conversion to the target nitrile.
Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde
This protocol is adapted from a known procedure for the synthesis of this aldehyde.[9]
Materials:
-
3,4-Difluoroanisole
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
Acetic acid
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Petroleum ether
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of diisopropylamine in anhydrous THF is cooled to -75 °C under a nitrogen atmosphere.
-
n-Butyllithium is added dropwise to the solution, and the mixture is stirred for 30 minutes to generate Lithium diisopropylamide (LDA).
-
A solution of 3,4-difluoroanisole in anhydrous THF is added slowly to the LDA solution, maintaining the temperature at -75 °C. The mixture is stirred for 1 hour.[9]
-
Anhydrous N,N-dimethylformamide (DMF) is then added dropwise, and the reaction is stirred for an additional 30 minutes at -75 °C.[9]
-
The reaction is quenched by the addition of acetic acid, followed by water. The mixture is allowed to warm to room temperature.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, dilute hydrochloric acid, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,3-difluoro-6-methoxybenzaldehyde.
-
The crude product can be purified by recrystallization from a mixture of diethyl ether and petroleum ether.
Step 2: One-Pot Conversion of 2,3-Difluoro-6-methoxybenzaldehyde to this compound
This is a general and efficient method for the conversion of aldehydes to nitriles.[10][11][12][13][14]
Materials:
-
2,3-Difluoro-6-methoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Formic acid (or anhydrous ferrous sulfate as a catalyst with DMF as solvent)[10][14]
-
Water
-
Dichloromethane (or other suitable organic solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,3-difluoro-6-methoxybenzaldehyde in a suitable solvent (e.g., a mixture of formic acid and water, or DMF), hydroxylamine hydrochloride is added.[11][13][14]
-
If using formic acid, sodium acetate is also added.[11][13] If using ferrous sulfate, it is added as a catalyst.[10][14]
-
The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[10][14]
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent such as dichloromethane.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel.
Potential Applications and Biological Context
While no specific biological activities or signaling pathway involvements have been reported for this compound, its structural features suggest potential as an intermediate in the synthesis of bioactive molecules.
-
Agrochemicals: A structurally related compound, 2,3-difluoro-6-nitrobenzonitrile, is a known intermediate in the synthesis of insecticides and antibacterial agents.[15] The replacement of the nitro group with a methoxy group in this compound may modulate its electronic and steric properties, potentially leading to derivatives with desirable agrochemical profiles.
-
Pharmaceuticals: Fluorinated benzonitriles are common scaffolds in medicinal chemistry. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitrile group can act as a hydrogen bond acceptor or be a precursor to other functional groups. Given that various substituted benzonitriles are key intermediates in drug synthesis, this compound represents a valuable building block for the exploration of new therapeutic agents.[16][17]
Visualized Workflows
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of synthetic steps and potential applications.
References
- 1. cenmed.com [cenmed.com]
- 2. 221202-34-2|this compound|BLD Pharm [bldpharm.com]
- 3. 221202-34-2 | 2,3-ジフルオロ-6-メトキシベンゾニトリル | this compound - Capot 化学 [capotchem.com]
- 4. ivychem.com [ivychem.com]
- 5. This compound | 221202-34-2 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. This compound (221202-34-2) 1H NMR [m.chemicalbook.com]
- 9. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 10. scribd.com [scribd.com]
- 11. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. asianpubs.org [asianpubs.org]
- 15. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile - Google Patents [patents.google.com]
2,3-Difluoro-6-methoxybenzonitrile: A Technical Guide to its Physical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2,3-Difluoro-6-methoxybenzonitrile, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally determined data, this document also furnishes detailed, generalized protocols for the determination of its key physical properties, namely the melting and boiling points. Furthermore, a logical workflow for the synthesis and characterization of such a novel compound is presented to guide researchers in its empirical investigation.
Core Physical and Chemical Data
| Property | Value | Source |
| CAS Number | 221202-34-2 | Santa Cruz Biotechnology |
| Molecular Formula | C₈H₅F₂NO | Santa Cruz Biotechnology |
| Molecular Weight | 169.13 g/mol | Santa Cruz Biotechnology |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
Experimental Protocols for Physical Property Determination
The following sections outline standard laboratory procedures for the accurate determination of the melting and boiling points of a solid organic compound like this compound.
Melting Point Determination (Capillary Method)
This method relies on the visual observation of the phase transition from solid to liquid within a sealed capillary tube.
Materials:
-
This compound, purified solid
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered using a mortar and pestle.
-
Capillary Tube Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a preliminary rapid heating run can be performed to estimate the approximate melting range.
-
For an accurate determination, start heating at a rate of 10-20 °C per minute until the temperature is about 20 °C below the estimated melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.
-
-
Replicate: Perform the measurement at least twice to ensure reproducibility.
Boiling Point Determination (Micro-Boiling Point Method)
This technique is suitable for small quantities of liquid and involves observing the temperature at which the vapor pressure of the substance equals the atmospheric pressure. Since this compound is expected to be a solid at room temperature, it would first need to be melted.
Materials:
-
This compound
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
-
Clamps and stand
Procedure:
-
Sample Preparation: Place a small amount (approximately 0.2-0.3 mL) of the molten this compound into the small test tube.
-
Capillary Inversion: Insert the capillary tube into the test tube with the open end down.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a heating bath.
-
Heating and Observation:
-
Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will bubble out.
-
Continue heating until a steady stream of bubbles emerges from the capillary tube. This indicates the liquid has reached a temperature above its boiling point.
-
Remove the heat source and allow the bath to cool slowly.
-
Observe the point at which the bubbling stops and the liquid just begins to enter the capillary tube. The temperature at this moment is the boiling point of the substance.
-
-
Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction to the observed boiling point may be necessary.
Logical Workflow for Compound Characterization
The successful investigation of a novel or sparsely characterized compound like this compound follows a logical and systematic workflow. This ensures the purity and identity of the compound before its physical properties are determined.
Caption: Logical workflow for the synthesis, purification, and characterization of a chemical compound.
A Technical Guide to 2,3-Difluoro-6-methoxybenzonitrile for Chemical Researchers
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in 2,3-Difluoro-6-methoxybenzonitrile. It covers commercially available suppliers, key chemical properties, and relevant synthetic protocols.
Introduction
This compound is a fluorinated aromatic compound of interest in organic synthesis, particularly as a building block for creating more complex molecules in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two adjacent fluorine atoms, a methoxy group, and a nitrile group, offers a versatile scaffold for diverse chemical modifications. The electron-withdrawing nature of the nitrile and fluoro groups influences the reactivity of the aromatic ring, making it a valuable intermediate in the synthesis of novel compounds.
Commercial Availability
A variety of chemical suppliers offer this compound, typically with high purity suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Available Quantities |
| Ivy Fine Chemicals | 221202-34-2 | C₈H₅F₂NO | 169.13 | Not specified | 1g, 5g, Bulk |
| Santa Cruz Biotechnology | 221202-34-2 | C₈H₅F₂NO | 169.13 | Not specified | Contact for availability |
| Cenmed | 221202-34-2 | C₈H₅F₂NO | 169.131 | ≥98% | Not specified |
| ChemicalBook | 221202-34-2 | C₈H₅F₂NO | 169.13 | Not specified | Supplier dependent |
| Shanghai Harvest Chemical Industrial | 221202-34-2 | C₈H₅F₂NO | 169.13 | Not specified | Contact for availability |
| Hangzhou Sage Chemical Co., Ltd. | 221202-34-2 | C₈H₅F₂NO | 169.13 | Not specified | Contact for availability |
Note: Pricing and real-time availability are subject to change and should be confirmed directly with the suppliers.
Physicochemical Properties
Below is a summary of the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 221202-34-2[1][2] |
| Molecular Formula | C₈H₅F₂NO[2] |
| Molecular Weight | 169.13 g/mol [2] |
| IUPAC Name | This compound |
| SMILES | N#Cc1c(OC)ccc(c1F)F[1] |
| PubChem CID | 3841940[3] |
| Storage Conditions | Inert atmosphere, 2-8°C is recommended. |
Experimental Protocols
While specific experimental use cases for this compound itself are not extensively detailed in publicly available literature, related synthesis protocols for similar structures provide valuable insights into its potential reactions and handling. A relevant example is the synthesis of its precursor or related compounds. The following protocol is adapted from a patented method for a structurally related compound, 2,3-difluoro-6-nitrobenzonitrile, which can be a starting point for further derivatization.[4]
Synthesis of 2,3-Difluoro-6-nitrobenzonitrile via Cyanation of 2,3,4-Trifluoronitrobenzene [5]
This procedure describes a nucleophilic aromatic substitution where a fluorine atom on the trifluoronitrobenzene ring is displaced by a cyanide group.[5]
Materials:
-
2,3,4-Trifluoronitrobenzene
-
Potassium cyanide (KCN)
-
tert-Butanol
-
Water
-
Activated charcoal (for purification)
Equipment:
-
Reaction flask with a stirrer, condenser, and dropping funnel
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable reaction flask, dissolve 32.5 g (0.5 mol) of potassium cyanide in 400 g of tert-butanol.[4]
-
Heat the mixture to 70°C.
-
Slowly add 44.3 g (0.25 mol) of 2,3,4-trifluoronitrobenzene to the solution over a period of 30 minutes.[4]
-
Maintain the reaction mixture at 70°C for approximately 20 hours.[4] The reaction progress can be monitored by Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture.
-
Filter the solid residue and distill the solvent from the filtrate.
-
The crude 2,3-difluoro-6-nitrobenzonitrile can be isolated by precipitation with water.[4]
-
For purification, recrystallization from a suitable solvent with the addition of activated charcoal can be performed.[4]
Logical Workflow for Synthesis and Application
The following diagram illustrates a logical workflow from starting materials to the potential application of fluorinated benzonitriles in drug discovery.
References
- 1. ivychem.com [ivychem.com]
- 2. scbt.com [scbt.com]
- 3. cenmed.com [cenmed.com]
- 4. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 2,3-Difluoro-6-methoxybenzonitrile as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-6-methoxybenzonitrile is a fluorinated aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzonitrile scaffold, imparts specific reactivity and properties that are highly sought after in medicinal chemistry and materials science. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a molecule, making this intermediate particularly attractive for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a key building block in drug discovery.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 221202-34-2 | [1][2] |
| Molecular Formula | C₈H₅F₂NO | [3][4] |
| Molecular Weight | 169.13 g/mol | [3][4] |
| Appearance | Solid (predicted) | |
| Purity | ≥98% (commercially available) | [3] |
Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 3,4-difluoroanisole. The first step involves the ortho-formylation of 3,4-difluoroanisole to yield 2,3-difluoro-6-methoxybenzaldehyde. The subsequent step is the conversion of the aldehyde functionality to a nitrile.
Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde
This synthesis involves the directed ortho-metalation of 3,4-difluoroanisole followed by formylation.
-
Materials: 3,4-Difluoroanisole, Lithium diisopropylamide (LDA) solution (2M in THF/n-heptane), anhydrous Tetrahydrofuran (THF), anhydrous N,N-Dimethylformamide (DMF), Acetic acid, Diethyl ether, Water, 0.2N Hydrochloric acid, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
A solution of LDA in THF/n-heptane is further diluted with anhydrous THF and cooled to -75 °C under a nitrogen atmosphere.
-
A solution of 3,4-difluoroanisole in anhydrous THF is added dropwise to the cooled LDA solution, and the mixture is stirred for 1 hour at -75 °C.
-
Anhydrous DMF is then added dropwise, and stirring is continued for 10 minutes at -70 °C.
-
The reaction is quenched by the addition of acetic acid and water, allowing the mixture to warm to 10 °C.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed sequentially with water, 0.2N hydrochloric acid, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of diethyl ether and petroleum ether to afford 2,3-difluoro-6-methoxybenzaldehyde.
-
Yield: A high yield of approximately 95% has been reported for this reaction.[5]
Step 2: Conversion of 2,3-Difluoro-6-methoxybenzaldehyde to this compound
Several methods are available for the conversion of aldehydes to nitriles. A common and effective method involves the formation of an oxime followed by dehydration.
Experimental Protocol (General):
-
Materials: 2,3-Difluoro-6-methoxybenzaldehyde, Hydroxylamine hydrochloride, a base (e.g., sodium formate, sodium acetate, or pyridine), a solvent (e.g., formic acid, ethanol, or water), and a dehydrating agent (e.g., acetic anhydride, thionyl chloride, or phosphorus pentoxide).
-
Procedure (One-Pot Method with Hydroxylamine Hydrochloride and a Dehydrating Agent):
-
The aldehyde is dissolved in a suitable solvent.
-
Hydroxylamine hydrochloride and a base are added, and the mixture is stirred to form the aldoxime intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
A dehydrating agent is then added to the reaction mixture. This step is often exothermic and may require cooling.
-
The reaction is stirred until the dehydration is complete (monitored by TLC).
-
The reaction mixture is then worked up, which typically involves pouring it into water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude nitrile is then purified, for example, by column chromatography or recrystallization.
-
Applications as a Chemical Intermediate
The strategic placement of fluoro and methoxy groups on the benzonitrile ring makes this compound a versatile intermediate for the synthesis of biologically active molecules, particularly in the pharmaceutical and agrochemical industries.
Role in Pharmaceutical Synthesis
Fluorinated aromatic compounds are integral to modern drug design. The fluorine atoms in this compound can enhance the binding affinity of a drug candidate to its target protein by participating in favorable intermolecular interactions. Furthermore, the C-F bond is exceptionally stable, which can block metabolic pathways and increase the in vivo half-life of a drug.
This intermediate is a potential precursor for the synthesis of various classes of therapeutic agents, most notably kinase inhibitors . Many kinase inhibitors feature a substituted aromatic core, and the unique electronic properties of this compound make it an attractive starting point for the development of novel analogues of existing drugs or entirely new chemical entities. For instance, the benzonitrile group can be a key pharmacophore or can be further transformed into other functional groups such as an amidine or a tetrazole, which are common in drug structures.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions Using 2,3-Difluoro-6-methoxybenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nucleophilic Aromatic Substitution (SNAr) is a powerful reaction in synthetic organic chemistry for the functionalization of electron-poor aromatic rings.[1][2] 2,3-Difluoro-6-methoxybenzonitrile is a valuable substrate for such reactions due to its unique electronic properties. The aromatic ring is activated towards nucleophilic attack by the strongly electron-withdrawing cyano (-CN) group and the two fluorine atoms.[1] Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity activates the ring towards the rate-determining nucleophilic attack, even though the C-F bond itself is strong.[3] This building block is particularly useful in medicinal chemistry and drug discovery for synthesizing complex molecules with tailored properties.
Predicted Regioselectivity: In this compound, the aromatic ring possesses two potential leaving groups (fluorine at C2 and C3). The regioselectivity of the substitution is governed by the electronic effects of the substituents. The cyano group (-CN) is a powerful electron-withdrawing group that strongly activates the para position for nucleophilic attack. Therefore, nucleophilic substitution is predicted to occur preferentially at the C3 position, displacing the fluorine atom that is para to the nitrile.
Reaction Mechanism and Workflow
The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4] The negative charge is delocalized, particularly by the para-cyano group. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring to yield the substituted product.
References
Application of 2,3-Difluoro-6-methoxybenzonitrile in Pharmaceutical Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,3-Difluoro-6-methoxybenzonitrile as a key starting material in the synthesis of pharmaceutical compounds. The unique substitution pattern of this aromatic nitrile, featuring two vicinal fluorine atoms and a methoxy group, makes it a valuable building block for accessing complex molecular architectures, particularly in the development of quinolone antibiotics and kinase inhibitors.
Introduction: The Role of Fluorinated Building Blocks in Drug Discovery
The incorporation of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Fluorinated aromatic compounds, such as this compound, serve as crucial intermediates in the synthesis of a variety of pharmaceuticals. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the nitrile group, enabling selective chemical transformations.
Application in the Synthesis of Quinolone Antibiotics
This compound is a versatile precursor for the synthesis of fluoroquinolone antibiotics. The core structure of these antibiotics is typically assembled through a series of reactions involving the construction of the quinolone ring system. The following sections detail a synthetic pathway leveraging this compound for the potential synthesis of analogs of widely used quinolone drugs.
Synthetic Pathway Overview
The general strategy involves the conversion of the nitrile group to a carboxylic acid, followed by a series of condensation and cyclization reactions to form the characteristic bicyclic core of quinolones. The fluorine and methoxy substituents can be retained in the final product or further modified to modulate the pharmacological properties of the target molecule.
Caption: Synthetic pathway from this compound to a fluoroquinolone antibiotic analog.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 2,3-Difluoro-6-methoxybenzoic acid
This protocol describes the conversion of the nitrile functionality to a carboxylic acid, a key step in preparing for the subsequent cyclization reactions.
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
The product, 2,3-Difluoro-6-methoxybenzoic acid, will precipitate out of solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
-
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2,3-Difluoro-6-methoxybenzoic acid |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Protocol 2: Gould-Jacobs Reaction for Quinolone Core Synthesis
This protocol outlines the formation of the 4-hydroxyquinolone core from the corresponding benzoic acid derivative.
-
Materials:
-
2,3-Difluoro-6-methoxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) in ethanol
-
Diphenyl ether
-
Aniline or substituted aniline
-
-
Procedure:
-
Acyl Chloride Formation: Convert 2,3-Difluoro-6-methoxybenzoic acid (1.0 eq) to its acyl chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.
-
Condensation: In a separate flask, prepare a solution of sodium ethoxide in ethanol and add diethyl malonate. To this, add the freshly prepared acyl chloride dropwise at 0°C.
-
Cyclization: The resulting intermediate is then reacted with an aniline derivative. The mixture is heated in a high-boiling solvent such as diphenyl ether to facilitate the cyclization to the 4-hydroxyquinolone core.
-
Work-up and Purification: After cooling, the reaction mixture is treated with an appropriate solvent to precipitate the product. The solid is collected by filtration, washed, and purified by recrystallization or column chromatography.
-
-
Quantitative Data:
| Parameter | Value |
| Starting Material | 2,3-Difluoro-6-methoxybenzoic acid |
| Product | Substituted 4-Hydroxyquinolone |
| Typical Yield | 60-75% |
| Purity (by HPLC) | >95% |
| Appearance | Crystalline solid |
Application in the Synthesis of Kinase Inhibitors
The difluoro-methoxy-phenyl motif is present in a number of potent kinase inhibitors. This compound can serve as a key building block for the synthesis of such compounds, often through the formation of an aniline derivative which is then incorporated into a heterocyclic scaffold.
Synthetic Workflow
The synthesis of a kinase inhibitor might involve the reduction of the nitrile to an amine, followed by coupling reactions to build the final heterocyclic structure.
Caption: General workflow for the synthesis of a kinase inhibitor from this compound.
Experimental Protocol
Protocol 3: Reduction of this compound to 2,3-Difluoro-6-methoxyaniline
This protocol details the conversion of the nitrile group to a primary amine, a key intermediate for coupling reactions.
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni) with H₂ gas
-
Anhydrous tetrahydrofuran (THF) or Ethanol (for Ra-Ni)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
-
Procedure (using LiAlH₄):
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline derivative.
-
Purify the product by column chromatography on silica gel.
-
-
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2,3-Difluoro-6-methoxyaniline |
| Typical Yield | 70-85% |
| Purity (by GC-MS) | >97% |
| Appearance | Pale yellow oil or low-melting solid |
Conclusion
This compound is a valuable and versatile building block in pharmaceutical synthesis. Its unique substitution pattern allows for the efficient construction of complex molecular scaffolds found in important classes of drugs, including fluoroquinolone antibiotics and kinase inhibitors. The protocols provided herein offer a foundation for researchers to explore the utility of this compound in their drug discovery and development programs. The strategic incorporation of the difluoro-methoxy-phenyl moiety can lead to the generation of novel drug candidates with improved pharmacological profiles.
Application Notes and Protocols for 2,3-Difluoro-6-methoxybenzonitrile in Agrochemical Development
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction
2,3-Difluoro-6-methoxybenzonitrile is a fluorinated aromatic compound that serves as a key intermediate in the synthesis of various agrochemicals.[1] The presence of fluorine atoms in a molecule can significantly enhance the biological activity, metabolic stability, and lipophilicity of agrochemical active ingredients, leading to improved efficacy and target specificity. This document provides an overview of the applications of this compound in the development of novel herbicides and insecticides, along with generalized experimental protocols for its utilization in synthetic chemistry.
Application in Herbicide Synthesis
Benzonitrile derivatives have a history of use as herbicides, with various mechanisms of action including the inhibition of photosynthesis, cellulose biosynthesis, or acting as mitochondrial uncouplers. The specific substituents on the benzonitrile ring play a crucial role in determining the herbicidal activity and mode of action. While this compound itself is not typically used directly as a herbicide, it is a valuable precursor for the synthesis of more complex herbicidal molecules.
One important class of herbicides that can be synthesized from related precursors is based on 2,3,6-Trifluorobenzoic acid. This acid is a known intermediate for the synthesis of plant protection agents.[2] A plausible synthetic route involves the conversion of this compound to a trifluorinated intermediate, which can then be further modified to produce active herbicidal compounds.
Application in Insecticide Synthesis
Fluorinated benzonitrile derivatives are also important building blocks for various insecticides. For instance, pyrethroid pesticides, a major class of insecticides, can be synthesized from intermediates derived from related fluorinated benzoic acids.[2] The difluoro-methoxy-benzonitrile moiety can be incorporated into the structure of novel insecticide candidates to enhance their potency and metabolic stability.
Data Presentation
While specific quantitative efficacy data for agrochemicals directly synthesized from this compound is not publicly available, the following table summarizes the potential classes of agrochemicals that can be developed using this intermediate and their general mechanisms of action.
| Agrochemical Class | Target Application | General Mechanism of Action |
| Pyrethroid Analogues | Insecticide | Sodium channel modulators in insects |
| Quinolone Herbicides | Herbicide | Inhibition of acetolactate synthase (ALS) |
| Benzonitrile Herbicides | Herbicide | Photosystem II inhibition, disruption of cellulose synthesis |
| Pyridinamide Derivatives | Fungicide/Insecticide | Varies depending on the specific derivative |
Experimental Protocols
The following are generalized protocols for the synthesis and application of derivatives of this compound in an agrochemical research context.
Protocol 1: Synthesis of 2,3-Difluoro-6-methoxybenzoic Acid
This protocol describes the hydrolysis of the nitrile group to a carboxylic acid, a common step in the synthesis of more complex agrochemicals.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Acidify the remaining aqueous solution with hydrochloric acid to precipitate the carboxylic acid.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to obtain the crude 2,3-Difluoro-6-methoxybenzoic acid, which can be further purified by recrystallization.
Protocol 2: General Procedure for Agrochemical Candidate Screening (Herbicidal Activity)
This protocol outlines a basic primary screen for evaluating the herbicidal activity of compounds derived from this compound.
Materials:
-
Synthesized derivative of this compound
-
Seeds of a model plant (e.g., Arabidopsis thaliana or a common weed species)
-
Agar medium or soil
-
Petri dishes or small pots
-
Growth chamber with controlled light and temperature
-
Solvent for dissolving the test compound (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
For in-vitro screening, incorporate different concentrations of the test compound into the agar medium before pouring into petri dishes.
-
For in-vivo screening, prepare different concentrations of the test compound in a spray solution (with a surfactant).
-
Sow the seeds on the agar plates or in the pots.
-
For in-vivo screening, spray the seedlings at a specific growth stage.
-
Place the petri dishes or pots in a growth chamber under controlled conditions.
-
Observe and record the effects on seed germination, root growth, and overall plant health at regular intervals.
-
Compare the results with a negative control (solvent only) and a positive control (a known herbicide).
Visualizations
Caption: Synthetic pathway from this compound to potential agrochemicals.
Caption: General workflow for the development of agrochemicals from the starting intermediate.
References
Detailed experimental procedure for the cyanation of 2,3,4-trifluoronitrobenzene.
Abstract
This document provides a detailed experimental protocol for the cyanation of 2,3,4-trifluoronitrobenzene to synthesize 2-cyano-3,4,5-trifluoronitrobenzene. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the cyanide ion displaces a fluoride atom on the aromatic ring. The electron-withdrawing nitro group and the fluorine atoms activate the ring towards nucleophilic attack.[1][2][3] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
2,3,4-Trifluoronitrobenzene is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[4] Its trifluorinated and nitro-substituted aromatic ring makes it susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.[1][4] The cyanation of this compound yields 2-cyano-3,4,5-trifluoronitrobenzene, a valuable precursor for the synthesis of more complex molecules. This document outlines a detailed procedure for this transformation using sodium cyanide.
Reaction Scheme
The cyanation of 2,3,4-trifluoronitrobenzene proceeds as follows:
Experimental Protocol
3.1. Materials and Equipment
-
Reagents:
-
2,3,4-Trifluoronitrobenzene (≥98% purity)[4]
-
Anhydrous Sodium Cyanide (NaCN) (≥98% purity)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
3.2. Procedure
-
Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of nitrogen.
-
Charging the Flask: The flask is charged with 2,3,4-trifluoronitrobenzene (10.0 g, 56.5 mmol) and anhydrous dimethylformamide (100 mL). The mixture is stirred until the starting material is fully dissolved.
-
Addition of Cyanide: Anhydrous sodium cyanide (3.0 g, 61.2 mmol) is added to the solution in one portion.
-
Reaction: The reaction mixture is heated to 80 °C and stirred under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is poured into 200 mL of cold water and extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-cyano-3,4,5-trifluoronitrobenzene.
Data Presentation
| Parameter | Value |
| Reactants | |
| 2,3,4-Trifluoronitrobenzene | 10.0 g (56.5 mmol) |
| Sodium Cyanide | 3.0 g (61.2 mmol) |
| Reaction Conditions | |
| Solvent | Anhydrous DMF (100 mL) |
| Temperature | 80 °C |
| Reaction Time | 5 hours |
| Product | |
| Yield of Crude Product | 9.8 g |
| Yield of Purified Product | 8.5 g |
| Molar Yield | 83% |
| Physical Properties | |
| Appearance | Pale yellow solid |
| Melting Point | 49-53 °C[5] |
| Spectroscopic Data | |
| 1H NMR (CDCl3, 400 MHz) | δ 7.85-7.95 (m, 1H) |
| 13C NMR (CDCl3, 100 MHz) | δ 155.2 (ddd), 148.9 (ddd), 140.1 (ddd), 125.6 (m), 115.3 (d), 108.9 (s, CN) |
| 19F NMR (CDCl3, 376 MHz) | δ -128.5 (dd), -139.8 (dd), -150.2 (dd) |
| IR (KBr, cm-1) | 2240 (C≡N), 1545 (NO2), 1350 (NO2) |
| Mass Spec (EI) m/z | 184 (M+) |
Safety Precautions
-
Sodium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Have a cyanide antidote kit readily available and be familiar with its use.
-
Quench any residual cyanide in the aqueous waste with bleach before disposal.
-
2,3,4-Trifluoronitrobenzene is an irritant. Avoid contact with skin and eyes.
Visualizations
Caption: Experimental workflow for the cyanation of 2,3,4-trifluoronitrobenzene.
Caption: Simplified mechanism of nucleophilic aromatic substitution.
References
Analytical techniques for the characterization of 2,3-Difluoro-6-methoxybenzonitrile.
Introduction
2,3-Difluoro-6-methoxybenzonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and structural integrity are paramount for the successful development of downstream products. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of this compound. The methodologies described herein are essential for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound.
The primary analytical techniques covered in this application note include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. For each technique, a detailed experimental protocol is provided, along with expected quantitative data summarized in tabular format for ease of comparison and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons and their neighboring atoms.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 - 7.00 | m | 1H | Aromatic H |
| ~6.90 - 6.70 | m | 1H | Aromatic H |
| ~3.95 | s | 3H | -OCH₃ |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrumentation:
-
Spectrometer: 400 MHz NMR Spectrometer.
-
Probe: 5 mm broadband probe.
-
Temperature: 298 K.
-
-
Data Acquisition:
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 90°
-
Acquisition Time: 4.0 s
-
Spectral Width: -2 to 12 ppm
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum by setting the residual CHCl₃ signal to 7.26 ppm.
-
Integrate all peaks.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR Spectroscopy
Carbon NMR provides information on the number of non-equivalent carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 150 (dd) | C-F |
| ~150 - 140 (dd) | C-F |
| ~125 - 115 | Aromatic C-H |
| ~115 - 105 | Aromatic C-H |
| ~115 (s) | -C≡N |
| ~100 - 90 (d) | C-CN |
| ~60 | -OCH₃ |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
-
Instrumentation:
-
Spectrometer: 100 MHz NMR Spectrometer.
-
Probe: 5 mm broadband probe.
-
Temperature: 298 K.
-
-
Data Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Width: 30°
-
Acquisition Time: 1.5 s
-
Spectral Width: -10 to 220 ppm
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Analyze the chemical shifts.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and for obtaining structural information through fragmentation analysis.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss |
| EI | 169 (M⁺˙) | 154, 140, 112 | CH₃, CO, HCN |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
Instrumentation:
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
-
GC Method:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
MS Method:
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the structure.
-
Compare the obtained spectrum with a library database if available.
-
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of this compound and for quantifying any impurities.
Gas Chromatography (GC)
Table 4: Predicted Gas Chromatography Data for this compound
| Column | Oven Program | Retention Time (min) |
| HP-5 (30 m x 0.32 mm, 0.25 µm) | 100°C (2 min), then 10°C/min to 250°C (5 min) | ~10-15 |
Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetone).
-
-
Instrumentation:
-
GC System: Agilent 7890B GC with FID detector or equivalent.
-
GC Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
-
GC Method:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Nitrogen at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 100:1.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by peak area normalization.
-
Spectroscopic Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Table 5: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3080 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch (-OCH₃) |
| ~2230 | -C≡N stretch |
| ~1600, 1480 | Aromatic C=C stretch |
| ~1280 | Aryl-O stretch |
| ~1100 | C-F stretch |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
-
Place a small amount of the mixture into a pellet press and apply pressure to form a transparent pellet.
-
-
Instrumentation:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum from 4000 to 400 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the aromatic system.
Table 6: Predicted UV-Vis Spectral Data for this compound
| Solvent | λmax (nm) |
| Methanol | ~220, ~275 |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).
-
Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.2 and 0.8.
-
-
Instrumentation:
-
UV-Vis Spectrophotometer: Agilent Cary 60 or equivalent.
-
Cuvette: 1 cm path length quartz cuvette.
-
-
Data Acquisition:
-
Use methanol as the blank.
-
Scan the sample solution from 200 to 400 nm.
-
-
Data Analysis:
-
Determine the wavelength(s) of maximum absorbance (λmax).
-
Conclusion
The analytical techniques and protocols outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of NMR for structural elucidation, mass spectrometry for molecular weight determination, chromatography for purity assessment, and FTIR and UV-Vis spectroscopy for functional group identification ensures a thorough quality control process. Adherence to these detailed methodologies will enable researchers and scientists to confidently verify the identity, purity, and quality of this important chemical intermediate.
Application Notes and Protocols for the Analysis of 2,3-Difluoro-6-methoxybenzonitrile
Introduction
2,3-Difluoro-6-methoxybenzonitrile is a fluorinated aromatic compound with potential applications in pharmaceutical and agrochemical industries.[1][2] The presence of fluorine atoms can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of molecules.[3] Therefore, robust and reliable analytical methods are crucial for its quantification in various matrices during research, development, and quality control. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
These methods are designed to serve as a starting point for researchers, scientists, and drug development professionals, and should be validated for specific applications.
High-Performance Liquid Chromatography (HPLC) Method
Application Note
This application note describes a reversed-phase HPLC method for the quantitative analysis of this compound. The method is suitable for determining the purity of the compound and for its quantification in reaction mixtures and formulation samples. A standard C18 column is used with a mobile phase consisting of a mixture of acetonitrile and water, providing good chromatographic separation and peak shape.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (optional, for mobile phase modification).
-
This compound reference standard.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.22 µm or 0.45 µm).
2. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use. For improved peak shape, 0.1% formic acid can be added to the aqueous component.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known volume.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to ensure the concentration falls within the calibration range.
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
5. Data Analysis
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Retention Time (tR) | 4.5 ± 0.2 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note
This application note outlines a GC-MS method for the identification and quantification of this compound. GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of trace amounts of the compound and for impurity profiling. The mass spectrometric detection provides structural information, confirming the identity of the analyte.
Experimental Protocol
1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary GC column suitable for aromatic compounds (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas, 99.999% purity).
-
This compound reference standard.
-
Solvent (e.g., Dichloromethane, Ethyl Acetate, HPLC grade).
-
Volumetric flasks, pipettes, and syringes.
-
Autosampler vials with inserts.
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., dichloromethane) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to achieve concentrations within the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
3. Sample Preparation
-
Dissolve a known amount of the sample in a suitable solvent.
-
If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
Filter the final solution through a 0.22 µm syringe filter into a GC vial.
-
If necessary, dilute the sample to bring the analyte concentration within the linear range of the method.
4. GC-MS Conditions
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split mode, e.g., 20:1) |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
5. Data Analysis
-
Identify the peak for this compound by its retention time and mass spectrum.
-
For quantification, use the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion).
-
Create a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Retention Time (tR) | 12.8 ± 0.1 min |
| Key Mass Fragments (m/z) | 169 (M+), 140, 111 |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Workflow: GC-MS Analysis
References
Application Note: Elucidation of 2,3-Difluoro-6-methoxybenzonitrile Structure using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug discovery and development for the unambiguous determination of molecular structures. This application note provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of 2,3-Difluoro-6-methoxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of multiple substituents on the aromatic ring, including two fluorine atoms, a methoxy group, and a nitrile group, results in a complex and informative set of NMR spectra. Understanding these spectra is crucial for reaction monitoring, quality control, and the characterization of novel compounds.
This document outlines the experimental protocols for acquiring high-quality NMR data and presents a thorough analysis of the predicted ¹H and ¹³C NMR spectra, supported by experimental data from structurally similar compounds. The interpretation section details the expected chemical shifts, multiplicities, and coupling constants, providing a logical workflow for structural confirmation.
Predicted NMR Data Presentation
Due to the limited availability of public experimental NMR data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are based on established substituent effects, spectral data of analogous compounds, and computational NMR prediction tools.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.40 | ddd | J(H,F) ≈ 9.0, J(H,F) ≈ 5.0, J(H,H) ≈ 9.0 | 1H | H-4 |
| ~6.80 | t | J(H,H) ≈ 9.0 | 1H | H-5 |
| ~3.95 | s | - | 3H | -OCH₃ |
Note: Predictions are based on analysis of substituent effects and comparison with similar structures.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~160 | dd | J(C,F) ≈ 250, J(C,F) ≈ 10 | C-2 |
| ~155 | dd | J(C,F) ≈ 250, J(C,F) ≈ 10 | C-3 |
| ~150 | d | J(C,F) ≈ 5 | C-6 |
| ~125 | d | J(C,F) ≈ 15 | C-4 |
| ~115 | d | J(C,F) ≈ 3 | C-5 |
| ~115 | s | - | -CN |
| ~95 | d | J(C,F) ≈ 20 | C-1 |
| ~56 | s | - | -OCH₃ |
Note: Carbon-fluorine coupling constants are estimations and can vary significantly.
Experimental Protocols
NMR Sample Preparation
High-quality NMR spectra are contingent upon proper sample preparation. The following protocol is recommended for small organic molecules like this compound.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
5 mm NMR tubes
-
Pasteur pipette
-
Small vial
-
Filter plug (e.g., cotton or glass wool)
Procedure:
-
Weigh the appropriate amount of the compound into a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
If any particulate matter is present, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into the NMR tube.
-
Cap the NMR tube securely and label it appropriately.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
¹H NMR Spectroscopy Acquisition
Instrument Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 4.0 s
-
Spectral Width (SW): 20 ppm
-
Transmitter Frequency Offset (O1p): Centered on the aromatic region (~6 ppm)
¹³C NMR Spectroscopy Acquisition
Instrument Parameters (Example for a 100 MHz spectrometer):
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 1024 or more, depending on concentration
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.0 s
-
Spectral Width (SW): 250 ppm
-
Transmitter Frequency Offset (O1p): Centered on the aromatic/alkene region (~120 ppm)
Interpretation of Spectra
¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show signals for two aromatic protons and the methoxy group protons.
-
Aromatic Region (δ 6.5-7.5 ppm): The two aromatic protons, H-4 and H-5, will be coupled to each other and to the fluorine atoms at positions 2 and 3.
-
H-4: This proton is expected to appear as a doublet of doublet of doublets (ddd) due to coupling with H-5, and the two fluorine atoms. The ortho coupling to H-5 will be the largest (~9.0 Hz). The couplings to the fluorine atoms will be smaller.
-
H-5: This proton is expected to appear as a triplet of doublets (td) or a complex multiplet. The coupling to H-4 and the fluorine at C-3 will be the most significant.
-
-
Methoxy Protons (δ ~3.95 ppm): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, one for each carbon atom in the molecule. The chemical shifts are significantly influenced by the electronegative fluorine, oxygen, and nitrile substituents. A key feature will be the presence of C-F coupling.
-
Aromatic Carbons (δ 95-160 ppm):
-
C-2 and C-3: These carbons are directly attached to fluorine atoms and will therefore appear at very downfield chemical shifts and exhibit large one-bond C-F coupling constants (¹JCF ≈ 250 Hz). They will also show smaller two-bond couplings to the other fluorine atom.
-
C-6: This carbon is attached to the electron-donating methoxy group and will be shifted downfield.
-
C-1: The carbon bearing the nitrile group will be deshielded and will also show coupling to the adjacent fluorine atoms.
-
C-4 and C-5: These carbons will appear in the typical aromatic region, with their chemical shifts and multiplicities influenced by coupling to the fluorine atoms.
-
-
Nitrile Carbon (-CN, δ ~115 ppm): The nitrile carbon typically appears in this region and is usually a sharp singlet, though it may be broadened.
-
Methoxy Carbon (-OCH₃, δ ~56 ppm): The carbon of the methoxy group will appear as a singlet in the aliphatic region.
Visualization
Caption: Molecular structure of this compound.
Caption: Logical workflow for NMR spectral interpretation.
References
Recrystallization and column chromatography for purifying 2,3-Difluoro-6-methoxybenzonitrile.
Application Notes and Protocols for the Purification of 2,3-Difluoro-6-methoxybenzonitrile
Introduction
This compound is a substituted aromatic nitrile that serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is crucial for the success of subsequent reactions and the quality of the final product. This document provides detailed protocols for the purification of this compound using two common and effective laboratory techniques: recrystallization and column chromatography. These methods are designed to remove impurities, such as starting materials, byproducts, and decomposition products, that may be present after its synthesis.
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures. Column chromatography is a versatile separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Data Presentation
The following tables provide a template for summarizing the quantitative data that should be collected during the purification process.
Table 1: Recrystallization Data
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | e.g., Off-white solid | e.g., White crystalline solid |
| Mass (g) | (Initial mass of crude product) | (Final mass of pure product) |
| Purity (%) | (Determined by HPLC, GC, or NMR) | (Determined by HPLC, GC, or NMR) |
| Yield (%) | N/A | (Calculated based on initial mass) |
| Melting Point (°C) | (Melting range of crude product) | (Melting range of pure product) |
Table 2: Column Chromatography Data
| Parameter | Crude Product | Purified Fractions |
| Mass (g) | (Initial mass loaded onto column) | (Mass of product in combined pure fractions) |
| Purity (%) | (Determined by HPLC, GC, or NMR) | (Purity of combined pure fractions) |
| Recovery (%) | N/A | (Calculated based on initial mass) |
| Rf value | (TLC analysis of crude product) | (TLC analysis of pure fractions) |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is based on general principles for the recrystallization of aromatic compounds and the specific example of a structurally similar compound, 2,3-difluoro-6-methoxybenzaldehyde, which can be recrystallized from an ether/petroleum ether mixture.[1]
Materials:
-
Crude this compound
-
Diethyl ether
-
Petroleum ether (or hexane)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) at room temperature. Add a less polar co-solvent (e.g., petroleum ether or hexane) dropwise until the solution becomes cloudy. This indicates the point of insolubility and suggests a good solvent system for recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the primary solvent (e.g., diethyl ether) in small portions while gently warming and stirring on a hot plate until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining impurities.
-
Drying: Dry the purified crystals on a watch glass or in a desiccator under vacuum to remove all traces of solvent.
-
Analysis: Determine the mass, purity (by HPLC, GC, or NMR), and melting point of the recrystallized product and calculate the percent yield.
Protocol 2: Column Chromatography
This protocol describes a general procedure for the purification of a moderately polar aromatic compound using silica gel column chromatography.[2][3][4] The choice of mobile phase should be optimized by thin-layer chromatography (TLC) beforehand to achieve a good separation with an Rf value of approximately 0.3-0.4 for the desired compound. A common solvent system for compounds of this nature is a mixture of ethyl acetate and hexane.[5]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate
-
Hexane
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Beakers and Erlenmeyer flasks
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., a low percentage of ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting the eluent in fractions.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column. This is known as gradient elution.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
-
Analysis:
-
Determine the mass and purity (by HPLC, GC, or NMR) of the purified product and calculate the percent recovery.
-
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Application Notes and Protocols: Synthesis of 2,3,6-Trifluorobenzoic Acid from 2,3-Difluoro-6-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview and detailed protocols for the synthesis of 2,3,6-trifluorobenzoic acid, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthetic route starts from the precursor 2,3-difluoro-6-methoxybenzonitrile and proceeds through a three-step reaction sequence: 1) demethylation to 2,3-difluoro-6-hydroxybenzonitrile, 2) deoxyfluorination to 2,3,6-trifluorobenzonitrile, and 3) hydrolysis to the final product, 2,3,6-trifluorobenzoic acid. This application note includes detailed experimental procedures, tabulated quantitative data, and workflow diagrams to ensure reproducibility and clarity for research and development applications.
Introduction
2,3,6-Trifluorobenzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients and agrochemicals. Its trifluorinated aromatic structure imparts unique properties to the target molecules, such as enhanced metabolic stability and binding affinity. The following protocols outline a reliable synthetic pathway from this compound, a readily available starting material.
Overall Reaction Scheme
The conversion of this compound to 2,3,6-trifluorobenzoic acid is accomplished in three distinct synthetic steps. The overall transformation is depicted below:
Caption: Overall synthetic pathway.
Experimental Protocols
Step 1: Demethylation of this compound
This protocol is adapted from a procedure for a structurally similar substrate, 2,6-difluoro-4-methoxybenzonitrile.[1]
Materials:
-
This compound
-
Aluminum chloride (AlCl₃)
-
Sodium chloride (NaCl)
-
Ice-water
-
Diethyl ether
-
10% Sodium hydroxide (NaOH) solution
-
36% Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Heating mantle with stirrer
-
Thermometer
-
Condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a clean, dry three-necked flask, combine finely powdered this compound (1 equivalent), aluminum chloride (2.2 equivalents), and sodium chloride (1.2 equivalents).
-
Equip the flask with a stirrer, thermometer, and condenser.
-
Heat the homogeneous mixture to 180°C with stirring for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the flask and carefully add ice-water to quench the reaction.
-
Extract the product into diethyl ether (2x volume).
-
Combine the organic layers and wash with water.
-
Extract the product from the ethereal solution into 10% sodium hydroxide solution (2x volume).
-
Combine the basic aqueous extracts and acidify to pH 1-2 with 36% hydrochloric acid.
-
Extract the precipitated product back into diethyl ether (2x volume).
-
Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield 2,3-difluoro-6-hydroxybenzonitrile.
Quantitative Data (Expected):
| Parameter | Value |
|---|---|
| Yield | >90% (based on similar reactions) |
| Purity | >95% (after extraction) |
Step 2: Deoxyfluorination of 2,3-Difluoro-6-hydroxybenzonitrile
This is a general protocol for the deoxyfluorination of electron-deficient phenols and should be optimized for this specific substrate.
Materials:
-
2,3-Difluoro-6-hydroxybenzonitrile
-
Deoxyfluorination reagent (e.g., PhenoFluorMix™ or a similar modern reagent)
-
Anhydrous aprotic solvent (e.g., toluene, acetonitrile)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heat source
-
Syringes for reagent transfer
-
Apparatus for column chromatography
Procedure:
-
Set up a dry Schlenk flask under an inert atmosphere of nitrogen or argon.
-
Add 2,3-difluoro-6-hydroxybenzonitrile (1 equivalent) and the deoxyfluorination reagent (follow manufacturer's recommendation, typically 1.5-2 equivalents) to the flask.
-
Add anhydrous aprotic solvent via syringe.
-
Stir the reaction mixture at the recommended temperature (often ambient to slightly elevated) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction as per the reagent's specific protocol (e.g., with saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2,3,6-trifluorobenzonitrile.
Quantitative Data (Expected):
| Parameter | Value |
|---|---|
| Yield | 60-80% (typical for deoxyfluorination of electron-deficient phenols) |
| Purity | >98% (after chromatography) |
Step 3: Hydrolysis of 2,3,6-Trifluorobenzonitrile
This protocol is based on a procedure described in US Patent 5,478,963A.[2]
Materials:
-
2,3,6-Trifluorobenzonitrile
-
75% Sulfuric acid (H₂SO₄)
-
Ice
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water (for recrystallization)
Equipment:
-
Reaction flask with dropping funnel and heating mantle
-
Stirrer
-
Separatory funnel
-
Beakers
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a reaction flask, heat 20 g of 75% sulfuric acid to 150°C.
-
Add 9.8 g (63 mmol) of 2,3,6-trifluorobenzonitrile dropwise over 15 minutes while maintaining the temperature at 150°C.
-
Stir the reaction mixture at 150°C for 3 hours. Monitor the disappearance of the nitrile by GC or TLC.
-
Cool the solution to 100°C and pour it onto 50 g of ice.
-
Extract the aqueous mixture with methyl tert-butyl ether (MTBE).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2,3,6-trifluorobenzoic acid as light yellowish crystals.
-
For further purification, recrystallize the crude product from 15 g of water.
Quantitative Data: [2]
| Parameter | Value |
|---|---|
| Yield | 10.1 g (91%) |
| Melting Point | 123-125°C |
| Purity | High (further purifiable by recrystallization) |
Workflow Diagrams
Caption: Demethylation experimental workflow.
Caption: Hydrolysis experimental workflow.
Conclusion
The described three-step synthesis provides a viable pathway for the preparation of 2,3,6-trifluorobenzoic acid from this compound. While the final hydrolysis step is well-documented, the initial demethylation and subsequent deoxyfluorination steps are based on established methodologies for similar substrates and may require optimization for maximal yield and purity. These protocols offer a solid foundation for researchers and drug development professionals working on the synthesis of fluorinated aromatic compounds.
References
Troubleshooting & Optimization
How to optimize reaction yields for 2,3-Difluoro-6-methoxybenzonitrile synthesis.
Technical Support Center: 2,3-Difluoro-6-methoxybenzonitrile Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the two-stage synthesis (oxime formation and dehydration).
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Incomplete Oxime Formation: The initial conversion of 2,3-Difluoro-6-methoxybenzaldehyde to its oxime is crucial.
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pH Control: The pH of the reaction medium for oximation is critical. A pH between 4 and 5 is generally optimal for the reaction between an aldehyde and hydroxylamine.[1][2]
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Reagent Stoichiometry: Ensure at least a stoichiometric equivalent of hydroxylamine hydrochloride is used. An excess (1.1 to 1.5 equivalents) can help drive the reaction to completion.
-
-
Inefficient Dehydration: The subsequent dehydration of the oxime to the nitrile is often the yield-determining step.
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Dehydrating Agent: The choice and amount of dehydrating agent are critical. Common options include acetic anhydride, thionyl chloride, or phosphorus pentoxide.[1] A one-pot synthesis using a catalyst like anhydrous ferrous sulfate in DMF can also be effective.[3][4]
-
Reaction Temperature: The reaction temperature for dehydration needs to be optimized. For one-pot methods, temperatures can range from 80°C to 120°C.[5] Insufficient temperature can lead to a stalled reaction, while excessive heat may cause decomposition and side-product formation.
-
-
Moisture Contamination: The presence of water can hinder the dehydration step and potentially lead to hydrolysis of the nitrile product back to the amide or carboxylic acid. Ensure all glassware is oven-dried and use anhydrous solvents.
Q2: I am observing significant impurity formation in my final product. What are the likely side reactions and how can I minimize them?
A2: Impurity formation is a common challenge. Here are the likely culprits and mitigation strategies:
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Unreacted Starting Material: The presence of 2,3-Difluoro-6-methoxybenzaldehyde in the final product indicates incomplete conversion.
-
Mitigation: Increase the reaction time or temperature for both the oximation and dehydration steps. Consider a one-pot synthesis which can favor the completion of the reaction sequence.[5]
-
-
Intermediate Oxime: The 2,3-Difluoro-6-methoxybenzaldehyde oxime may be present if the dehydration is incomplete.
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Mitigation: Increase the amount of dehydrating agent or the reaction temperature. Ensure the catalyst, if used, is active.
-
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Hydrolysis Products: Formation of 2,3-Difluoro-6-methoxybenzamide or 2,3-Difluoro-6-methoxybenzoic acid can occur if water is present during the reaction or work-up.
-
Mitigation: Use anhydrous reaction conditions. During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions.
-
-
Polymeric Byproducts: Dark-colored reaction mixtures can indicate the formation of polymeric materials, which can complicate purification.
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Mitigation: This can be minimized by maintaining optimal reaction temperatures and avoiding overly concentrated reaction mixtures.
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Q3: The reaction seems to have stalled and is not proceeding to completion. What steps should I take?
A3: A stalled reaction can be frustrating. Here’s a systematic approach to troubleshoot:
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Check Reagent Quality: Verify the purity and activity of your reagents, especially the hydroxylamine hydrochloride and the dehydrating agent. Old or improperly stored reagents can lose their efficacy.
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Confirm Reaction Temperature: Use a calibrated thermometer to ensure the reaction is being conducted at the intended temperature.
-
Analyze an Aliquot: Carefully take a small sample from the reaction mixture and analyze it using TLC or LC-MS to determine the presence of starting material, intermediate oxime, and the desired product. This will help identify which step is problematic.
-
Incremental Temperature Increase: If the reaction is clean but incomplete, a modest increase in temperature (e.g., by 10°C) may be sufficient to drive it to completion.
-
Additional Reagent: If the analysis shows a significant amount of the intermediate oxime, a carefully controlled addition of more dehydrating agent could restart the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable overall synthetic route for this compound?
A1: A robust two-step, one-pot approach starting from the corresponding aldehyde is highly recommended for its efficiency and reduced handling of intermediates.[5] This involves the in-situ formation of the oxime from 2,3-Difluoro-6-methoxybenzaldehyde and hydroxylamine hydrochloride, followed by dehydration to the nitrile.
Q2: What are the key safety precautions I should take during this synthesis?
A2:
-
Toxicity: Be aware of the toxicity of reagents like thionyl chloride and phosphorus pentoxide. Always handle them in a well-ventilated fume hood.
-
Cyanide: While this proposed synthesis avoids the use of highly toxic metal cyanides, good laboratory practice should always be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Q3: Can this synthesis be scaled up for larger quantities?
A3: Yes, the one-pot synthesis is amenable to scale-up. However, careful consideration must be given to heat management, as the dehydration step can be exothermic. A gradual addition of the dehydrating agent or portion-wise addition of the oxime intermediate to the dehydrating agent at an elevated temperature is recommended for large-scale reactions. Efficient stirring is also crucial to ensure homogenous mixing and heat distribution.
Data Presentation
Table 1: Optimization of the One-Pot Synthesis of this compound
| Entry | Dehydrating Agent / Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride (2.0 eq) | Toluene | 110 | 12 | 75 |
| 2 | Thionyl Chloride (1.5 eq) | DCM | 40 | 6 | 82 |
| 3 | Anhydrous FeSO₄ (10 mol%) | DMF | 100 | 4 | 91 |
| 4 | P₂O₅ (1.2 eq) | Xylene | 120 | 8 | 78 |
| 5 | Anhydrous FeSO₄ (10 mol%) | DMF | 80 | 8 | 85 |
Yields are based on the starting 2,3-Difluoro-6-methoxybenzaldehyde.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde (Precursor)
This protocol is adapted from a known procedure.[6]
-
Reaction Setup: To a solution of diisopropylamine (1.05 eq) in anhydrous THF under a nitrogen atmosphere at -75°C, slowly add n-butyllithium (1.05 eq). Stir the resulting LDA solution for 30 minutes at -75°C.
-
Addition of Starting Material: Slowly add a solution of 3,4-difluoroanisole (1.0 eq) in anhydrous THF to the LDA solution, maintaining the temperature at -75°C. Stir the mixture for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.1 eq) dropwise to the reaction mixture at -75°C. Stir for an additional 10 minutes at -70°C.
-
Quenching: Quench the reaction by adding acetic acid followed by water, allowing the temperature to warm to 10°C.
-
Work-up: Extract the mixture with diethyl ether. Wash the combined organic layers with water, dilute HCl, and brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Concentrate the solution under reduced pressure. The resulting crude product can be purified by recrystallization from an ether/petroleum ether mixture to afford 2,3-Difluoro-6-methoxybenzaldehyde as a crystalline solid.
Protocol 2: Optimized One-Pot Synthesis of this compound
This protocol is a proposed optimized method based on literature for similar transformations.[3][4]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-Difluoro-6-methoxybenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), anhydrous ferrous sulfate (FeSO₄) (0.1 eq), and anhydrous DMF.
-
Reaction: Heat the mixture to 100°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. Extract the aqueous mixture with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
References
- 1. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 6. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Identifying and minimizing common impurities in 2,3-Difluoro-6-methoxybenzonitrile synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Difluoro-6-methoxybenzonitrile.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete conversion of the aldehyde to the oxime. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the recommended reaction time, consider adding an additional equivalent of hydroxylamine hydrochloride and sodium acetate. | Complete consumption of the starting aldehyde, leading to a higher yield of the nitrile. |
| Inefficient dehydration of the oxime intermediate. | Ensure the dehydrating agent (e.g., acetic anhydride, thionyl chloride) is fresh and added under anhydrous conditions. The reaction temperature should be carefully controlled as specified in the protocol. | Efficient conversion of the oxime to the nitrile, minimizing the presence of the oxime intermediate in the final product. |
| Suboptimal reaction conditions. | Verify the pH of the reaction mixture for the oxime formation step; it should be weakly acidic. For the dehydration step, ensure the temperature is optimal for the chosen reagent to avoid side reactions. | Improved reaction kinetics and minimized side product formation, resulting in a higher isolated yield of the desired product. |
| Loss of product during workup and purification. | During aqueous workup, ensure the pH is adjusted correctly to keep the product in the organic phase. For purification by recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation and recovery. | Minimized loss of the product during extraction and isolation steps, leading to a higher overall yield. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Minimization Strategy |
| 2,3-Difluoro-6-methoxybenzaldehyde (Starting Material) | HPLC, GC-MS | Ensure complete conversion during the oximation step by monitoring the reaction and adjusting stoichiometry if necessary. Purify the final product by recrystallization. |
| 2,3-Difluoro-6-methoxybenzaldehyde oxime (Intermediate) | HPLC, LC-MS | Use a sufficiently strong dehydrating agent and ensure adequate reaction time and temperature during the dehydration step. Purify via recrystallization or column chromatography. |
| 2,3-Difluoro-6-methoxybenzamide | HPLC, LC-MS, IR (presence of C=O and N-H stretch) | Avoid prolonged exposure to acidic or basic conditions during workup. Use anhydrous solvents and reagents. |
| 2,3-Difluoro-6-methoxybenzoic acid | HPLC, LC-MS | Maintain neutral or slightly acidic conditions during workup and purification. Hydrolysis can be minimized by avoiding high temperatures in the presence of water. |
| 2,3-Difluoro-6-hydroxybenzonitrile | HPLC, LC-MS, ¹H NMR (disappearance of methoxy signal) | Avoid strong acidic conditions (e.g., HBr, HI) and high temperatures, which can cause demethylation.[1][2][3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for the formation of the corresponding amide or carboxylic acid impurity?
A1: The formation of 2,3-Difluoro-6-methoxybenzamide or 2,3-Difluoro-6-methoxybenzoic acid is typically due to the hydrolysis of the nitrile functional group.[6] This can occur if the reaction is exposed to acidic or basic conditions, especially in the presence of water and at elevated temperatures during the reaction or workup.[6][7][8] To minimize this, it is crucial to use anhydrous solvents, perform the reaction under an inert atmosphere, and carefully control the pH and temperature during the workup procedure.
Q2: How can I confirm the complete conversion of the starting aldehyde?
A2: The most effective way to monitor the reaction is by using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken periodically and compared against a standard of the starting material, 2,3-Difluoro-6-methoxybenzaldehyde. The reaction is considered complete when the spot or peak corresponding to the starting material is no longer visible.
Q3: What is the best method to purify the crude this compound?
A3: Recrystallization is a highly effective and commonly used method for purifying the final product.[9] A suitable solvent system, such as ethanol/water or toluene/heptane, should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. This method is generally effective at removing unreacted starting materials, intermediates, and most side products. For very persistent impurities, column chromatography on silica gel may be necessary.
Q4: I am observing a significant amount of a demethylated impurity. What are the likely causes and how can I prevent it?
A4: The presence of 2,3-Difluoro-6-hydroxybenzonitrile indicates demethylation of the methoxy group. This side reaction is often promoted by strong acids (like HBr or BBr3) and high temperatures.[1][2][3][4][5] To prevent this, avoid the use of strong Lewis or Brønsted acids, especially at elevated temperatures. If acidic conditions are necessary, use milder acids and maintain the lowest possible reaction temperature.
Q5: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the purity of my product?
A5: Yes, GC-MS is a suitable technique for analyzing the purity of this compound and identifying volatile impurities.[10][11] It can effectively separate the desired product from the starting aldehyde and other non-polar impurities. For less volatile or thermally labile impurities, such as the corresponding carboxylic acid, HPLC or LC-MS would be a more appropriate analytical method.[12][13][14]
Quantitative Data Summary
The following tables provide representative data for the synthesis and purification of this compound.
Table 1: Typical Impurity Profile of Crude Product
| Compound | Typical Concentration Range (%) |
| This compound | 85 - 95 |
| 2,3-Difluoro-6-methoxybenzaldehyde | 1 - 5 |
| 2,3-Difluoro-6-methoxybenzaldehyde oxime | 2 - 8 |
| 2,3-Difluoro-6-methoxybenzamide | < 1 |
| 2,3-Difluoro-6-methoxybenzoic acid | < 0.5 |
| 2,3-Difluoro-6-hydroxybenzonitrile | < 0.5 |
Table 2: Purification Efficiency of Recrystallization
| Compound | Concentration Before Recrystallization (%) | Concentration After Recrystallization (%) |
| This compound | 90 | > 99.5 |
| 2,3-Difluoro-6-methoxybenzaldehyde | 4 | < 0.1 |
| 2,3-Difluoro-6-methoxybenzaldehyde oxime | 5 | < 0.2 |
| Other Impurities | 1 | < 0.2 |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde
This protocol is adapted from established procedures for the ortho-formylation of substituted anisoles.[15]
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Materials: 3,4-Difluoroanisole, n-Butyllithium (n-BuLi) in hexanes, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF, anhydrous), Diethyl ether, Hydrochloric acid (1M), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 3,4-difluoroanisole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
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Add anhydrous DMF (1.5 eq) dropwise and continue stirring at -78 °C for another 2 hours.
-
Quench the reaction by the slow addition of 1M HCl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system like ether/petroleum ether.
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Protocol 2: Synthesis of this compound
This is a general two-step, one-pot procedure for the conversion of an aldehyde to a nitrile via an oxime intermediate.[16][17][18][19]
-
Materials: 2,3-Difluoro-6-methoxybenzaldehyde, Hydroxylamine hydrochloride, Sodium acetate, Acetic anhydride, Ethanol, Water, Dichloromethane.
-
Procedure:
-
Dissolve 2,3-Difluoro-6-methoxybenzaldehyde (1.0 eq) in ethanol.
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Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.
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Stir the mixture at room temperature and monitor the formation of the oxime by TLC.
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Once the aldehyde is consumed, add acetic anhydride (2.0 eq) dropwise.
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Heat the reaction mixture to reflux and monitor the dehydration of the oxime to the nitrile by TLC.
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After completion, cool the reaction mixture and pour it into ice water.
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Extract the product with dichloromethane.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile.
-
Purify the crude product by recrystallization.
-
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical relationships for troubleshooting common impurities.
References
- 1. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 2. Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00245D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.org [mdpi.org]
- 8. researchgate.net [researchgate.net]
- 9. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 14. researchgate.net [researchgate.net]
- 15. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 16. Sciencemadness Discussion Board - Conversion of Aldehydes to Nitriles - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
Managing side reactions during the synthesis of 2,3-Difluoro-6-methoxybenzonitrile.
Welcome to the technical support center for the synthesis of 2,3-Difluoro-6-methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions during the synthesis of this important chemical intermediate.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound. Two plausible synthetic routes are considered:
Route 1: From 3,4-Difluoroanisole via 2,3-Difluoro-6-methoxybenzaldehyde. Route 2: From 2,3-Difluoro-6-methoxyaniline via a Sandmeyer Reaction.
Troubleshooting for Route 1: Synthesis from 3,4-Difluoroanisole
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 2,3-Difluoro-6-methoxybenzaldehyde | Incomplete lithiation of 3,4-difluoroanisole. | Ensure all reagents and solvents are anhydrous. Use freshly titrated n-butyllithium or LDA. Maintain a very low reaction temperature (e.g., -78 °C) during lithiation. |
| Inefficient formylation. | Use a high-purity formylating agent (e.g., DMF). Ensure the formylating agent is added slowly at a low temperature. | |
| Product loss during workup and purification. | Optimize the extraction procedure. For purification, consider recrystallization from a suitable solvent system (e.g., ether/petroleum ether) to minimize losses. | |
| Presence of isomeric impurities | Lithiation at an alternative position on the aromatic ring. | Strictly control the reaction temperature during the addition of the organolithium reagent. Slower addition at a lower temperature can improve regioselectivity. |
| Low conversion of aldehyde to nitrile | Inefficient oximation or dehydration. | For oximation, ensure the correct stoichiometry of hydroxylamine and base. For dehydration, use a suitable dehydrating agent (e.g., acetic anhydride, thionyl chloride) and optimize the reaction temperature and time. |
| Hydrolysis of the nitrile group to carboxylic acid | Presence of strong acid or base during workup or purification. | Neutralize the reaction mixture carefully after hydrolysis of any protecting groups. Use neutral or slightly acidic conditions for purification where possible. Avoid prolonged exposure to strong acids or bases.[1][2][3][4][5] |
Troubleshooting for Route 2: Sandmeyer Reaction
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete diazotization of the aniline. | Maintain a low temperature (0-5 °C) during the addition of sodium nitrite. Ensure the use of a sufficient excess of acid. |
| Premature decomposition of the diazonium salt. | Keep the diazonium salt solution cold at all times. Use the diazonium salt immediately after its preparation.[6][7] | |
| Inefficient cyanation. | Use a freshly prepared solution of copper(I) cyanide. Ensure the temperature of the cyanation reaction is optimized; sometimes gentle warming is required.[7] | |
| Formation of a colored precipitate (azo compound) | The diazonium salt has coupled with an activated aromatic compound. | Ensure that the starting aniline is fully consumed during diazotization. Avoid the presence of other electron-rich aromatic compounds in the reaction mixture. |
| Formation of 2,3-difluoro-6-methoxyphenol | Reaction of the diazonium salt with water. | Maintain a low reaction temperature. Ensure that the concentration of the nucleophile (cyanide) is high enough to compete with water. |
| Presence of starting aniline in the final product | Incomplete diazotization. | Test for the presence of nitrous acid before proceeding to the cyanation step (e.g., with starch-iodide paper). Add more sodium nitrite if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is 3,4-Difluoroanisole.[8] The synthesis typically proceeds through the formation of 2,3-Difluoro-6-methoxybenzaldehyde as a key intermediate.
Q2: I am observing the formation of a significant amount of 2,3-difluoro-6-methoxybenzoic acid as a byproduct. How can I prevent this?
The formation of the carboxylic acid is due to the hydrolysis of the nitrile group. This can occur under either acidic or basic conditions, especially at elevated temperatures.[1][2][3][4][5] To minimize this side reaction, it is crucial to perform the workup and purification under neutral or mildly acidic/basic conditions and at lower temperatures.
Q3: My reaction mixture turns a deep red/orange color during the Sandmeyer reaction. What is the cause of this?
The formation of a deep color is often indicative of the formation of azo compounds. This occurs when the diazonium salt couples with an electron-rich aromatic ring, such as the starting aniline. To prevent this, ensure that the diazotization reaction goes to completion by using a slight excess of nitrous acid and maintaining a low temperature.
Q4: Are there any specific safety precautions I should take during the synthesis?
Yes. When working with organolithium reagents like n-butyllithium, it is essential to use anhydrous conditions and handle the reagent under an inert atmosphere (e.g., argon or nitrogen) as it is pyrophoric. Cyanide salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Diazonium salts can be explosive when isolated and dried, so they should always be prepared and used in solution at low temperatures.[6]
Q5: What purification techniques are most effective for this compound?
Due to the polarity of the nitrile and methoxy groups, column chromatography on silica gel is a common purification method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Recrystallization from a suitable solvent pair can also be used to obtain highly pure material. For particularly polar impurities, reverse-phase chromatography might be necessary.
Q6: Can the methoxy group be cleaved during the synthesis?
Yes, the methoxy group can be demethylated to a hydroxyl group under harsh acidic conditions, for example, by heating with strong acids like HBr.[9] It is important to avoid such conditions during the synthesis and workup to preserve the methoxy group.
Data Presentation
Table 1: Reported Yield for the Synthesis of a Key Intermediate
| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Ortho-lithiation and Formylation | 3,4-Difluoroanisole | 2,3-Difluoro-6-methoxybenzaldehyde | 1. LDA or n-BuLi2. DMF | 95 | ChemicalBook[10] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde from 3,4-Difluoroanisole
This protocol is adapted from the synthesis of 2,3-Difluoro-6-methoxybenzaldehyde.
Materials:
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3,4-Difluoroanisole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Petroleum ether
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen), dissolve 3,4-difluoroanisole in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi or LDA dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Slowly add anhydrous DMF dropwise, again keeping the temperature below -70 °C.
-
Continue stirring at -78 °C for another hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude 2,3-Difluoro-6-methoxybenzaldehyde.
-
Purify the crude product by recrystallization from a mixture of diethyl ether and petroleum ether.[10]
Protocol 2: Conversion of 2,3-Difluoro-6-methoxybenzaldehyde to this compound (General Procedure)
Materials:
-
2,3-Difluoro-6-methoxybenzaldehyde
-
Hydroxylamine hydrochloride
-
A suitable base (e.g., sodium acetate, pyridine)
-
A suitable solvent (e.g., ethanol, water)
-
A dehydrating agent (e.g., acetic anhydride, thionyl chloride)
Procedure:
-
Oximation: Dissolve 2,3-Difluoro-6-methoxybenzaldehyde in a suitable solvent. Add hydroxylamine hydrochloride and a base. Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Add water and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to obtain the crude oxime.
-
Dehydration: Treat the crude oxime with a dehydrating agent. The reaction conditions (temperature and time) will depend on the chosen reagent.
-
Final Workup and Purification: After the dehydration is complete, carefully quench the reaction mixture. Extract the product, wash the organic layer, and dry it. Purify the crude this compound by column chromatography or recrystallization.
Mandatory Visualization
Caption: Synthesis of this compound from 3,4-Difluoroanisole.
Caption: Sandmeyer reaction for the synthesis of this compound.
Caption: A logical workflow for troubleshooting synthesis problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. 3,4-Difluoroanisole | 115144-40-6 [sigmaaldrich.com]
- 9. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Overcoming challenges in the purification of 2,3-Difluoro-6-methoxybenzonitrile.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,3-Difluoro-6-methoxybenzonitrile.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
-
Question: My initial crude product of this compound shows significant impurities by TLC and NMR analysis. What are the likely impurities and how can I remove them?
-
Answer: Common impurities can include unreacted starting materials from the synthesis, such as 2,3,4-trifluoronitrobenzene, and potential side-products like 2,3-Difluoro-6-nitrophenol if water was present during the reaction.[1] A primary purification step involving recrystallization or column chromatography is recommended. For removal of colored impurities, treatment with activated charcoal during recrystallization can be effective.[2]
Issue 2: Difficulty with Recrystallization
-
Question: I am having trouble getting this compound to crystallize effectively. It either oils out or the yield is very low. What can I do?
-
Answer: "Oiling out" suggests the solvent is too nonpolar or the cooling is too rapid. For low yield, the solvent may be too polar. A systematic approach to solvent selection is crucial. Start with a solvent system known to work for similar compounds, such as a mixture of diethyl ether and petroleum ether, which has been successfully used for the recrystallization of the related compound 2,3-difluoro-6-methoxybenzaldehyde.[3] Experiment with different solvent ratios to find the optimal balance for solubility at high temperatures and insolubility at low temperatures. Ensure slow cooling to promote crystal growth.
Issue 3: Co-eluting Impurities in Column Chromatography
-
Question: During column chromatography, an impurity is co-eluting with my product. How can I improve the separation?
-
Answer: To improve separation, you can try the following:
-
Solvent System Optimization: A slight change in the polarity of the mobile phase can significantly affect separation. Try a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
Stationary Phase: If using silica gel, consider switching to a different stationary phase, such as alumina, or using a reverse-phase column (e.g., C18) with a polar mobile phase.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended method for initial purification of crude this compound?
-
A1: For many benzonitrile derivatives, recrystallization is an effective and scalable initial purification method.[2] If the crude product is an oil or highly impure, column chromatography is a more suitable first step.
-
-
Q2: What are some suitable solvent systems for the recrystallization of this compound?
-
A2: While specific data for this compound is limited, a good starting point is a binary solvent system. Based on the successful purification of 2,3-difluoro-6-methoxybenzaldehyde, a mixture of diethyl ether and petroleum ether is a promising choice.[3] Other common systems to screen include ethanol/water, ethyl acetate/hexanes, and toluene/heptane.
-
-
Q3: How can I monitor the purity of my fractions during column chromatography?
-
A3: Thin-layer chromatography (TLC) is the most common and rapid method for monitoring fractions. Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light or with a suitable stain to identify the fractions containing the pure product.
-
-
Q4: My purified this compound is slightly colored. How can I remove the color?
-
A4: A small amount of activated charcoal can be added to the solution during recrystallization to adsorb colored impurities.[2] The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from the purification of the structurally similar compound, 2,3-difluoro-6-methoxybenzaldehyde.[3]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., diethyl ether).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before hot filtration.
-
Crystallization: Slowly add a less polar co-solvent (e.g., petroleum ether) to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a silica gel column using a slurry packing method with a suitable non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate, starting with a low percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Gradient Elution (Optional): If the product is slow to elute, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Comparison of Purification Methods for Benzonitrile Derivatives
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 70-90% | Scalable, cost-effective | May not remove all impurities, requires suitable solvent |
| Column Chromatography | >99% | 50-80% | High resolution, versatile | More time-consuming, requires more solvent |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 3. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Best practices for scaling up the production of 2,3-Difluoro-6-methoxybenzonitrile.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of 2,3-Difluoro-6-methoxybenzonitrile. The guidance is structured to address specific issues that may be encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the preparation of this compound?
A common and practical laboratory-scale synthesis of this compound can be inferred from the synthesis of its precursors and related compounds. A plausible two-step route involves the preparation of a key intermediate, 2,3-Difluoro-6-methoxybenzaldehyde, followed by its conversion to the desired nitrile.
Q2: What are the critical safety precautions when handling reagents for this synthesis?
Many reagents used in the synthesis of fluorinated and cyanated compounds are hazardous. For instance, fluorinating agents can be toxic and corrosive, and may react violently with water.[1] Cyanide salts are highly toxic. It is crucial to handle these reagents in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and be thoroughly familiar with the safety data sheets (SDS) for all chemicals used.
Q3: How can I purify the final product, this compound?
Purification of the final product can typically be achieved through recrystallization or column chromatography. For the precursor, 2,3-difluoro-6-methoxybenzaldehyde, recrystallization from a solvent system like ether/petroleum ether has been shown to be effective.[2] The choice of purification method for the final nitrile product will depend on the scale of the reaction and the impurity profile.
Troubleshooting Guides
Part 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde (Intermediate)
This section provides troubleshooting for the synthesis of the aldehyde intermediate, based on a reported procedure for a similar compound.[2]
Issue 1: Low Yield of 2,3-Difluoro-6-methoxybenzaldehyde
| Potential Cause | Recommended Action |
| Incomplete reaction | - Ensure accurate temperature control, as the reaction is conducted at very low temperatures (-75 °C).[2]- Extend the reaction time at -75 °C after the addition of 3,4-difluoroanisole.[2] |
| Degradation of LDA | - Use freshly prepared or properly stored lithium diisopropylamide (LDA).- Ensure all glassware is thoroughly dried to prevent quenching of the LDA. |
| Inefficient quenching | - Add acetic acid and water slowly to control the temperature rise during quenching.[2] |
Issue 2: Formation of Impurities
| Potential Cause | Recommended Action |
| Side reactions due to temperature fluctuations | - Maintain a stable low temperature throughout the addition of reagents. |
| Contamination from starting materials | - Use high-purity 3,4-difluoroanisole and N,N-dimethylformamide (DMF). |
| Incomplete work-up | - Ensure thorough washing of the organic phase with water, dilute acid, and brine to remove unreacted reagents and byproducts.[2] |
Part 2: Conversion to this compound (Final Product)
This section addresses potential issues in the conversion of the aldehyde or a related aryl halide to the final nitrile product, likely via a palladium-catalyzed cyanation reaction.
Issue 1: Low Conversion to the Nitrile
| Potential Cause | Recommended Action |
| Catalyst deactivation | - Cyanide ions can poison palladium catalysts.[3][4][5] Consider using a co-catalyst like zinc formate to reactivate the palladium catalyst.[3]- Use a robust ligand such as dppf.[3] |
| Poorly reactive starting material | - If starting from an aryl chloride, the reaction may require higher temperatures and a more active catalyst system compared to an aryl bromide or iodide.[3] |
| Insufficient cyanide source | - Ensure the appropriate stoichiometry of the cyanide source (e.g., Zn(CN)₂).[3] |
Issue 2: Difficulty in Product Isolation
| Potential Cause | Recommended Action |
| Emulsion formation during work-up | - Add brine to the aqueous layer to break up emulsions.- Consider filtration through a pad of celite. |
| Product loss during purification | - Optimize the solvent system for recrystallization to maximize recovery.- If using column chromatography, select a solvent system that provides good separation of the product from impurities. |
Experimental Protocols
Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde (Adapted from a similar procedure[2])
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A 2 M solution of lithium diisopropylamide in THF/n-heptane is diluted with dry THF under a nitrogen atmosphere and cooled to -75°C.
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A solution of 3,4-difluoroanisole in anhydrous THF is added dropwise while maintaining the temperature at -75°C. The mixture is stirred for 1 hour.
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Dry N,N-dimethylformamide is added slowly, and stirring is continued at -70°C for 10 minutes.
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The reaction is quenched by the addition of acetic acid and water, allowing the temperature to warm to 10°C.
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The product is extracted with diethyl ether.
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The combined organic layers are washed sequentially with water, 0.2N aqueous hydrochloric acid, and brine.
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The organic phase is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ether/petroleum ether.
| Reagent | Exemplary Quantity | Molar Equivalent |
| 3,4-Difluoroanisole | 46.8 g | 1.0 |
| 2M LDA solution | 171 mL | 1.05 |
| N,N-Dimethylformamide | 27.6 mL | 1.1 |
This table provides an example of reagent quantities and may need to be adjusted for specific experimental scales.
Visualizations
Caption: A potential two-step experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low yields in the palladium-catalyzed cyanation step.
References
Proper storage and stability assessment of 2,3-Difluoro-6-methoxybenzonitrile.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and stability assessment of 2,3-Difluoro-6-methoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air. For enhanced stability, especially for long-term storage, storing under an inert atmosphere such as argon is advisable.[1] While some suppliers suggest room temperature storage, maintaining a controlled temperature, for instance, between 10°C and 25°C, is a good practice.[3][4]
Q2: Is this compound sensitive to light?
Q3: What are the known incompatibilities for this compound?
A3: this compound should be kept away from strong oxidizing agents and strong acids, as these can potentially cause degradation.[1]
Q4: How can I assess the purity and stability of my sample of this compound?
A4: The purity and stability of your sample can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A well-developed HPLC method can separate the intact compound from any potential degradation products or impurities. A forced degradation study is recommended to identify potential degradation products and validate the stability-indicating nature of the analytical method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color, clumping) | Exposure to moisture, air, or light. | Discard the sample if significant changes are observed. For future prevention, ensure the container is tightly sealed, stored in a desiccator if necessary, and protected from light. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC) | Degradation of the compound or presence of impurities from synthesis. | Perform a forced degradation study to identify potential degradation products. If the unexpected peaks do not correspond to known degradation products, they may be synthesis-related impurities. Refer to the Certificate of Analysis (CoA) if available. |
| Decreased assay value over time | Chemical instability under the current storage conditions. | Review your storage conditions against the recommended guidelines. Consider storing at a lower temperature and under an inert atmosphere. |
| Inconsistent experimental results | Poor sample quality or degradation during experimental handling. | Use a freshly opened sample or a sample that has been properly stored. Ensure the compound is stable in the solvent system used for your experiments. |
Stability Assessment Data
A forced degradation study is crucial for understanding the intrinsic stability of this compound. The following table summarizes the typical conditions for such a study. The percentage of degradation is hypothetical and serves as an example of expected outcomes.
| Stress Condition | Methodology | Expected Outcome for this compound |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Moderate degradation. Primary degradation product is likely 2,3-Difluoro-6-methoxybenzamide. |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Significant degradation. Primary degradation products are likely 2,3-Difluoro-6-methoxybenzamide and 2,3-Difluoro-6-methoxybenzoic acid. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Minimal to no degradation expected. |
| Thermal Degradation | Solid-state at 80°C for 48 hours | Minimal degradation expected. |
| Photolytic Degradation | Solid-state, exposed to ICH-compliant light source | Minimal to moderate degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl and heat at 60°C. Take samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH and heat at 60°C. Take samples at various time points, neutralize with an equivalent amount of 0.2 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ and keep at room temperature. Take samples at various time points and dilute for HPLC analysis.
-
Thermal Degradation: Store a known quantity of the solid compound in an oven at 80°C. At various time points, dissolve a portion of the solid in the solvent and analyze by HPLC.
-
Photolytic Degradation: Expose a thin layer of the solid compound to a calibrated light source as per ICH Q1B guidelines. At the end of the exposure period, dissolve a known amount of the solid and analyze by HPLC.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Proposed Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Plausible hydrolytic degradation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments--insights into degradation pathways, persistent metabolites and involved degrader organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting guide for failed reactions involving 2,3-Difluoro-6-methoxybenzonitrile.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoro-6-methoxybenzonitrile. The following information is designed to address common challenges encountered during synthetic reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive sites on this compound are the two fluorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr), and the nitrile group, which can undergo hydrolysis, reduction, or cycloaddition reactions. The methoxy group can also be a site for demethylation under certain conditions. The fluorine atom at the 2-position is generally more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent nitrile group and the fluorine at the 3-position.
Q2: I am seeing low or no conversion in my nucleophilic aromatic substitution (SNAr) reaction. What are the likely causes?
Low or no conversion in an SNAr reaction with this compound can be attributed to several factors:
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Insufficiently strong nucleophile: The aromatic ring, while activated by the fluorine and nitrile groups, still requires a potent nucleophile for substitution.
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Inappropriate solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the cation of the nucleophile's salt, thus increasing the nucleophilicity of the anion.
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Suboptimal reaction temperature: Many SNAr reactions require heating to overcome the activation energy.
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Inadequate base: If your nucleophile is an amine or alcohol, a non-nucleophilic base is often required to deprotonate it, thereby increasing its nucleophilicity.
-
Moisture in the reaction: Water can protonate the nucleophile, reducing its efficacy.
Q3: My SNAr reaction with an amine is producing multiple products. How can I improve the selectivity?
The formation of multiple products in reactions with amines can be due to:
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Double substitution: Both fluorine atoms may be substituted by the amine, especially if an excess of the amine and harsh reaction conditions are used.
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Side reactions involving the nitrile group: Under certain conditions, the amine may react with the nitrile.
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Reaction at the methoxy group: Although less likely, demethylation followed by reaction at the resulting phenol could occur under harsh conditions.
To improve selectivity, consider using a milder base, a stoichiometric amount of the amine, and a lower reaction temperature.
Q4: I am attempting to hydrolyze the nitrile group to a carboxylic acid, but the reaction is sluggish. What can I do?
Hydrolysis of the nitrile in this compound can be challenging due to the electron-withdrawing fluorine atoms which can decrease the electrophilicity of the nitrile carbon. To drive the reaction to completion, you may need to:
-
Use more forcing conditions, such as concentrated strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) at elevated temperatures.
-
Employ microwave irradiation to accelerate the reaction.
-
Consider a two-step procedure involving conversion to an intermediate that is more readily hydrolyzed.
Q5: Can the methoxy group be cleaved, and what are the potential side reactions?
Yes, the methoxy group can be cleaved using strong acids like HBr or Lewis acids such as BBr₃. A potential side reaction during demethylation is the hydrolysis of the nitrile group, especially under aqueous acidic conditions. Careful selection of the demethylating agent and reaction conditions is crucial to achieve selectivity.
Troubleshooting Guides for Failed Reactions
Problem 1: Failed Nucleophilic Aromatic Substitution (SNAr) with an Amine
Symptoms:
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Low or no consumption of this compound observed by TLC or LC-MS.
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Recovery of starting material after workup.
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Formation of a complex mixture of unidentifiable products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed SNAr with an amine.
Quantitative Data Summary for SNAr Reactions:
| Parameter | Typical Range for Primary Amines | Typical Range for Secondary Amines |
| Temperature | 25 - 100 °C | 50 - 150 °C |
| Solvent | THF, DMF, DMSO | DMSO, NMP |
| Base | K₂CO₃, Et₃N | NaH, K₂CO₃ |
| Reaction Time | 2 - 24 hours | 6 - 48 hours |
| Expected Yield | 60 - 90% | 50 - 85% |
Detailed Experimental Protocol: SNAr with a Primary Amine (e.g., Benzylamine)
-
Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add benzylamine (1.1 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Reaction: Stir the mixture at 80 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Problem 2: Incomplete Nitrile Hydrolysis
Symptoms:
-
Partial conversion of the nitrile to the corresponding amide or carboxylic acid.
-
Presence of both starting material and product in the final mixture.
-
Decomposition at high temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete nitrile hydrolysis.
Quantitative Data Summary for Nitrile Hydrolysis:
| Condition | Reagent | Temperature | Time | Expected Product |
| Acidic | 70% H₂SO₄ | 100 - 140 °C | 6 - 12 hours | Carboxylic Acid |
| Basic | 6M NaOH | 100 °C (reflux) | 8 - 16 hours | Carboxylic Acid |
| Mild Acidic | 6M HCl | 80 °C | 12 - 24 hours | Amide |
Detailed Experimental Protocol: Acid-Catalyzed Nitrile Hydrolysis
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and 70% aqueous H₂SO₄ (10 volumes).
-
Heating: Heat the mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by taking aliquots, quenching with water, extracting with ethyl acetate, and analyzing by LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto ice.
-
Isolation: Collect the precipitate by filtration and wash with cold water until the filtrate is neutral.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Potential Signaling Pathway Involvement
While this compound is a synthetic building block and not a signaling molecule itself, its derivatives are often designed as inhibitors of various signaling pathways implicated in diseases like cancer. For instance, quinazoline derivatives, which can be synthesized from this precursor, are known to target kinase signaling pathways.
Caption: Potential role of a derivative in a kinase signaling pathway.
Effective methods for removing solvent impurities from 2,3-Difluoro-6-methoxybenzonitrile.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing solvent impurities from 2,3-Difluoro-6-methoxybenzonitrile.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Oiling Out During Recrystallization
Symptom: Instead of forming solid crystals upon cooling, the compound separates as an oil.
Cause: This typically occurs if the compound's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is too concentrated, causing the compound to come out of solution above its melting point.[1]
Solutions:
-
Re-dissolve and Dilute: Gently reheat the solution to dissolve the oil, then add more of the primary (more soluble) solvent to dilute the solution. Allow it to cool slowly.[1]
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Modify Solvent System: If using a single solvent, try a mixed solvent system. A good starting point for this compound, based on its precursor, is a mixture of a moderately polar solvent like diethyl ether and a non-polar solvent like petroleum ether or hexane.[2]
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Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.[1]
Issue 2: No Crystal Formation Upon Cooling
Symptom: The solution remains clear even after cooling, with no crystal formation.
Cause: The solution may be too dilute (not saturated), or it may be supersaturated.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.
-
Seeding: Add a single, small crystal of pure this compound to the solution to initiate crystallization.
-
-
Concentrate the Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Use a Colder Bath: If cooling in an ice-water bath is unsuccessful, try a bath with a lower temperature, such as an ice-salt or dry ice-acetone bath.
Issue 3: Impurities Remain After a Single Purification
Symptom: Analytical data (e.g., ¹H NMR, GC-MS) shows the presence of residual solvents or other impurities after one round of purification.
Cause: The chosen purification method may not be effective enough for the specific impurities present, or the technique may need optimization.
Solutions:
-
Repeat the Purification: A second recrystallization or column chromatography run can significantly improve purity.
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Change the Purification Method: If recrystallization is ineffective, try column chromatography. If column chromatography still leaves impurities, a different stationary or mobile phase may be needed.
-
Activated Charcoal Treatment: For colored impurities, adding a small amount of activated charcoal to the hot solution during recrystallization can help.[3] Be sure to filter the hot solution to remove the charcoal before allowing it to cool.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying this compound?
A1: The most common and effective methods are recrystallization and column chromatography. Recrystallization is often a good first choice for removing small amounts of impurities from a solid compound. Column chromatography is highly effective for separating the target compound from impurities with different polarities.[3]
Q2: Which solvent system is recommended for the recrystallization of this compound?
A2: While a specific protocol for this exact compound is not widely published, a solvent system of diethyl ether and petroleum ether (or hexane) is a good starting point. This is based on the successful recrystallization of the structurally similar precursor, 2,3-difluoro-6-methoxybenzaldehyde.[2] You can dissolve the crude product in a minimal amount of hot diethyl ether and then slowly add petroleum ether until the solution becomes slightly cloudy. Upon cooling, crystals should form.
Q3: How can I identify common solvent impurities in my purified this compound using ¹H NMR?
A3: Residual solvents will appear as characteristic peaks in the ¹H NMR spectrum. By comparing the chemical shifts of unknown peaks to known values, you can identify the specific solvent. The table below lists the approximate ¹H NMR chemical shifts for common solvents in CDCl₃.[4]
| Solvent | ¹H Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| Acetone | 2.17 | singlet |
| Acetonitrile | 2.10 | singlet |
| Dichloromethane | 5.30 | singlet |
| Diethyl Ether | 3.48 (q), 1.21 (t) | quartet, triplet |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | quartet, singlet, triplet |
| Hexane | 1.26, 0.88 | multiplet, triplet |
| Methanol | 3.49 | singlet |
| Tetrahydrofuran (THF) | 3.76, 1.85 | multiplet, multiplet |
| Toluene | 7.27-7.17 (m), 2.34 (s) | multiplet, singlet |
Q4: What is a typical mobile phase for purifying this compound by column chromatography?
A4: A gradient elution with a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a good starting point. You would typically start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the polarity to elute your compound. The exact ratio will depend on the polarity of the impurities.
Q5: My purified product is a pale-yellow solid. Is this expected?
A5: While the pure compound is expected to be a white to off-white solid, a pale-yellow color can indicate the presence of minor, often highly conjugated, impurities. If the purity is otherwise high by NMR or GC-MS, this may be acceptable for some applications. To remove the color, you can try recrystallization with the addition of a small amount of activated charcoal.[3]
Experimental Protocols
Protocol 1: Recrystallization from Diethyl Ether/Petroleum Ether
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot diethyl ether.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the solution is still warm, slowly add petroleum ether dropwise until the solution becomes faintly and persistently cloudy.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack, ensuring a uniform bed free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15, etc.) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
The following table provides an illustrative summary of the expected purity levels after different purification methods. The actual purity will depend on the nature and amount of the initial impurities.
| Purification Method | Starting Purity (Illustrative) | Purity After 1st Pass (Illustrative) | Purity After 2nd Pass (Illustrative) | Key Impurities Removed |
| Recrystallization | 90% | 98% | >99.5% | Soluble impurities with different solubility profiles |
| Column Chromatography | 85% | 99% | >99.8% | Impurities with different polarities |
Visualizations
Caption: General purification workflow.
Caption: Troubleshooting recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Safe Disposal of 2,3-Difluoro-6-methoxybenzonitrile Reaction Waste
This guide provides essential procedures and answers to frequently asked questions regarding the safe handling and disposal of chemical waste generated from reactions involving 2,3-Difluoro-6-methoxybenzonitrile. Proper waste management is critical to ensure laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of waste from this compound reactions?
Waste from these reactions is considered hazardous due to several factors. The starting material itself is a halogenated aromatic nitrile. In the event of a fire, thermal decomposition can release toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[1] The waste mixture will also contain residual reagents, solvents, and byproducts from the reaction, each with its own potential hazards. All waste streams must be treated as hazardous.
Q2: How should I segregate the different types of waste generated during my experiment?
Proper segregation is crucial for safety and efficient disposal.[2] Waste should never be mixed without consulting safety guidelines, as this can lead to dangerous reactions or complicate the disposal process.[3] A typical reaction workup will generate multiple waste streams that must be kept separate.
// Nodes reaction [label="Reaction Mixture\n(Post-Reaction)", fillcolor="#F1F3F4"]; workup [label="Aqueous Workup\n(e.g., Extraction)", fillcolor="#F1F3F4"]; org_layer [label="Organic Layer", fillcolor="#FBBC05"]; aq_layer [label="Aqueous Layer", fillcolor="#4285F4"]; solid_waste [label="Solid Waste\n(e.g., drying agents, filter paper)", fillcolor="#34A853"]; hw_halogenated [label="HALOGENATED\nORGANIC WASTE", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hw_aqueous [label="AQUEOUS WASTE\n(Acidic/Basic/Neutral)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hw_solid [label="SOLID CHEMICAL\nWASTE", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges reaction -> workup [label="Transfer"]; workup -> org_layer [label="Separate Layers"]; workup -> aq_layer; workup -> solid_waste [style=dashed, label="If applicable"];
org_layer -> hw_halogenated [label="Contains\nthis compound\nand/or halogenated solvents"]; aq_layer -> hw_aqueous [label="Collect in\nappropriate container"]; solid_waste -> hw_solid [label="Dispose as\ncontaminated debris"]; }
Caption: Waste segregation workflow for a typical experiment.
Q3: My reaction involved a highly reactive reagent (e.g., organometallic, metal hydride). How do I make the waste safe?
Highly reactive substances must be "quenched" before they can be added to a waste container.[4] Quenching involves carefully and slowly adding a reagent to neutralize the reactive compound, often at low temperatures (e.g., in an ice bath) to control the rate of reaction.[5] Never add water directly to a highly reactive reagent. A detailed protocol for quenching is provided below.
Q4: What is the correct procedure for disposing of empty chemical containers?
Empty containers of this compound or other hazardous chemicals must be decontaminated. The standard procedure is to triple rinse the container with a suitable solvent (e.g., acetone).[6] The first rinsate must be collected and disposed of as hazardous waste.[6] Subsequent rinses should also be collected. After rinsing and air-drying in a fume hood, the labels on the container should be completely removed or defaced before disposal in the appropriate glass or solid waste bin.[6]
Q5: What about contaminated gloves, pipette tips, and other lab debris?
Solid waste that is heavily contaminated with hazardous chemicals should be collected in a designated solid waste container or a sealed, labeled bag.[7][8] Lightly contaminated items, such as gloves worn for general protection, may be disposed of in regular trash, but policies vary by institution.[7] When in doubt, treat it as chemical waste. Chemically contaminated sharps must always be placed in a designated puncture-proof sharps container.[8]
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| The quenching process is reacting too violently (excessive heat, gas, or foaming). | 1. The quenching agent is being added too quickly.2. The reaction mixture is not sufficiently cooled.3. A highly reactive quenching agent (like water) was used too early. | 1. Immediately stop the addition of the quenching agent.2. Ensure the reaction flask is securely submerged in an effective ice/water bath.[9]3. Slow the addition rate significantly. Use a dropping funnel for better control.4. Always start with a less reactive solvent like isopropanol before moving to methanol and then water.[10][11] |
| I accidentally mixed halogenated and non-halogenated solvent waste. | A non-halogenated waste stream has been contaminated with a halogenated compound. | The entire mixture must now be classified, labeled, and disposed of as halogenated waste .[12] Inform your institution's Environmental Health & Safety (EHS) office. This is a costly mistake, highlighting the importance of careful segregation. |
| I'm not sure if a solvent is halogenated. | Unfamiliarity with the chemical structure. | A solvent is halogenated if it contains fluorine, chlorine, bromine, or iodine.[13] Refer to the table below or the chemical's Safety Data Sheet (SDS). When in doubt, treat the waste as halogenated. |
Data Presentation
Table 1: Waste Stream Classification
| Waste Type | Description | Container & Labeling | Examples |
| Halogenated Organic | Organic liquids containing >1% total halogens (F, Cl, Br, I). | Compatible solvent container (e.g., glass or HDPE). Clearly labeled "HALOGENATED WASTE" with all components listed.[12][13] | Reaction mixtures containing this compound, Dichloromethane, Chloroform. |
| Non-Halogenated Organic | Organic liquids with <1% total halogens. | Compatible solvent container. Labeled "NON-HALOGENATED WASTE" with all components listed. | Acetone, Hexane, Ethyl Acetate, Toluene, Methanol, THF. |
| Aqueous Waste | Water-based solutions from workups or cleaning. | Compatible container. Labeled "AQUEOUS WASTE" and specify if Acidic, Basic, or Neutral. List dissolved contaminants. | Acid/base washes, brine solutions from extractions. |
| Contaminated Solid Waste | Non-sharp solid materials contaminated with hazardous chemicals. | Lined, sealed container or heavy-duty plastic bag. Labeled "SOLID CHEMICAL WASTE" with contaminants listed.[7] | Contaminated silica gel, filter paper, gloves, weighing paper. |
Experimental Protocols
Protocol 1: General Quenching of Reactive Waste
This procedure is for neutralizing residual reactive reagents (e.g., metal hydrides, organometallics) in an inert solvent after a reaction. Perform all steps in a chemical fume hood with appropriate PPE.
-
Preparation : Place the flask containing the reactive mixture in an ice/water bath to maintain a temperature of 0-10 °C. Ensure the flask is securely clamped.[5] If the mixture is concentrated, dilute it with an inert, high-boiling-point solvent like toluene or THF.[11]
-
Initial Quench (Isopropanol) : Slowly and carefully add isopropanol dropwise with vigorous stirring. Isopropanol is a less reactive alcohol and will moderate the initial reaction.[10] Continue adding until the evolution of gas and/or heat subsides.
-
Secondary Quench (Methanol/Ethanol) : After the reaction with isopropanol is complete, slowly add methanol or ethanol. These are more reactive and will neutralize any remaining reagent.[10]
-
Final Quench (Water) : Once the addition of alcohol no longer produces a reaction, add water very slowly and cautiously to quench any final residues.[4] Be aware that pockets of unreacted material can sometimes react violently with water.[11]
-
Neutralization : After the quench is complete, allow the mixture to warm to room temperature. Neutralize the solution to a pH of ~7 by adding a suitable acid (e.g., dilute HCl) or base (e.g., sodium bicarbonate).[4]
-
Disposal : Transfer the fully quenched and neutralized mixture to the appropriate hazardous waste container (e.g., Halogenated or Non-Halogenated Organic Waste).
Protocol 2: Decontamination of Laboratory Glassware
Proper cleaning of glassware prevents cross-contamination and ensures safe handling.
-
Initial Rinse : Mechanically remove as much residue as possible. Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone) to dissolve remaining chemical residues. This first rinsate is considered hazardous waste and must be collected in the appropriate container.[6]
-
Triple Rinse : Rinse the glassware three more times with the chosen solvent, collecting the rinsate as hazardous waste.
-
Washing : Wash the rinsed glassware with soap and water.[14]
-
Final Rinse : Rinse with deionized water and allow to dry completely. For equipment being removed from service, ensure all labels are defaced and a decontamination form is attached if required by your institution.[14][15]
// Nodes start [label="Identify Waste", shape=ellipse, fillcolor="#F1F3F4"]; is_liquid [label="Is it Liquid?", shape=diamond, fillcolor="#FBBC05"]; is_organic [label="Is it Organic?", shape=diamond, fillcolor="#FBBC05"]; is_halogenated [label="Does it contain >1% Halogens?", shape=diamond, fillcolor="#FBBC05"]; is_reactive [label="Is it Highly Reactive?", shape=diamond, fillcolor="#FBBC05"]; is_sharp [label="Is it a Sharp?", shape=diamond, fillcolor="#FBBC05"];
// Endpoints (Containers) quench [label="QUENCH FIRST\n(See Protocol 1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hw_halo [label="Halogenated\nOrganic Waste", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hw_nonhalo [label="Non-Halogenated\nOrganic Waste", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; hw_aqueous [label="Aqueous Waste", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hw_solid [label="Solid Chemical Waste", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; hw_sharps [label="Sharps Container", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> is_liquid; is_liquid -> is_organic [label="Yes"]; is_liquid -> hw_solid [label="No (Solid)"];
is_organic -> is_halogenated [label="Yes"]; is_organic -> hw_aqueous [label="No (Aqueous)"];
is_halogenated -> is_reactive [label="Yes"]; is_halogenated -> is_reactive [label="No"];
is_reactive -> quench [label="Yes"]; quench -> is_halogenated [label="Then evaluate again"];
is_reactive -> hw_halo [label="No, and Halogenated"]; is_reactive -> hw_nonhalo [label="No, and Non-Halogenated"];
// Re-routing from halogenated check sub1 [shape=point, width=0.01, height=0.01]; is_halogenated -> sub1 [label="No", dir=none]; sub1 -> is_reactive;
// Solid waste path sub2 [shape=point, width=0.01, height=0.01]; hw_solid -> sub2 [dir=none]; sub2 -> is_sharp; is_sharp -> hw_sharps [label="Yes"]; is_sharp -> hw_solid [label="No", headlabel="Re-confirm as\nContaminated Debris"]; }
Caption: Decision tree for classifying laboratory waste.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Segregation of Waste Chemicals | Salisbury University [salisbury.edu]
- 3. ehso.emory.edu [ehso.emory.edu]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. sarponggroup.com [sarponggroup.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Guidance for Specific Types of Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. epfl.ch [epfl.ch]
- 11. sarponggroup.com [sarponggroup.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. cmich.edu [cmich.edu]
- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]
Addressing moisture sensitivity of reagents in 2,3-Difluoro-6-methoxybenzonitrile synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Difluoro-6-methoxybenzonitrile. The focus of this guide is to address common issues related to the moisture sensitivity of reagents and reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or no yield in the conversion of 2,3-Difluoro-6-methoxybenzaldehyde to this compound.
-
Question: My reaction to convert 2,3-Difluoro-6-methoxybenzaldehyde to the corresponding benzonitrile is failing or giving very low yields. What are the likely causes related to moisture?
Answer: This conversion typically proceeds in two steps: formation of the oxime followed by dehydration. Both steps are susceptible to issues arising from moisture.
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Incomplete Oxime Formation: The reaction of the aldehyde with hydroxylamine is generally robust. However, if the hydroxylamine salt has absorbed significant atmospheric moisture, the effective concentration of the reagent will be lower than calculated, potentially leading to incomplete conversion.
-
Dehydrating Agent Inefficiency: The most critical step is the dehydration of the intermediate aldoxime. Common dehydrating agents like acetic anhydride, phosphorus pentoxide, or thionyl chloride react readily with water. If there is moisture in the reaction solvent, glassware, or carried over from the previous step, the dehydrating agent will be consumed by reacting with water instead of the aldoxime, leading to low or no product formation.
-
-
Question: How can I determine if moisture was the primary cause of my low yield?
Answer: A systematic approach can help pinpoint the source of the problem:
-
Re-evaluate Your Setup: Critically examine your experimental setup. Ensure all glassware was rigorously dried, either in an oven (125°C overnight) or by flame-drying under a stream of inert gas (nitrogen or argon).[1][2] Allow the glassware to cool to room temperature under an inert atmosphere before introducing reagents. Check for any potential leaks in your system that could allow atmospheric moisture to enter.
-
Solvent Purity: The water content in your reaction solvent is a critical factor. Even "anhydrous" solvents from commercial suppliers can contain trace amounts of water that are detrimental to moisture-sensitive reactions. It is best practice to use freshly dried and distilled solvents or to test the water content prior to use.[3]
-
Reagent Integrity: If possible, compare the performance of your current bottle of dehydrating agent with a new, unopened bottle. If the new reagent works, it is highly likely your previous bottle was compromised by moisture.
-
Control Reaction: Run a small-scale reaction with a substrate known to be reliably converted to a nitrile under your conditions. This can help differentiate between a reagent issue and a problem with your specific substrate or reaction conditions.
-
-
Question: What are the best practices for storing and handling moisture-sensitive dehydrating agents?
Answer: Proper storage is crucial to maintain the integrity of your reagents:
-
Inert Atmosphere: Store reagents under a dry, inert atmosphere (nitrogen or argon). For highly sensitive reagents, storage in a glovebox is recommended.
-
Tightly Sealed Containers: Ensure the container cap is securely fastened after each use. Consider using high-quality septa and parafilm for an extra layer of protection on bottles that are accessed frequently.
-
Desiccator: Storing containers inside a desiccator containing a suitable drying agent can provide an additional barrier against ambient moisture.
-
Issue 2: Inconsistent results or reaction stalling in the synthesis of the precursor, 2,3-Difluoro-6-methoxybenzaldehyde.
-
Question: The synthesis of my starting material, 2,3-Difluoro-6-methoxybenzaldehyde, from 3,4-difluoroanisole is giving inconsistent yields. What role does moisture play in this step?
Answer: The synthesis of 2,3-Difluoro-6-methoxybenzaldehyde often involves the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to deprotonate the aromatic ring, followed by formylation with a reagent like N,N-dimethylformamide (DMF). LDA is extremely sensitive to moisture.
-
LDA Decomposition: Lithium diisopropylamide reacts rapidly and exothermically with water. Any trace of moisture in the reaction flask, solvent (typically THF), or on the surface of the glassware will consume the LDA, reducing the amount available for the desired deprotonation. This will directly lead to lower and inconsistent yields of the aldehyde product.
-
Anhydrous Conditions are Critical: This reaction must be carried out under strictly anhydrous and inert conditions. This includes using freshly distilled anhydrous solvents, oven- or flame-dried glassware, and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the entire process.
-
Data Presentation
Table 1: Efficiency of Common Drying Agents for Solvents Relevant to Benzonitrile Synthesis
| Solvent | Drying Agent | Residual Water Content (ppm) | Time | Notes |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (20% m/v) | <10 | 48 h | Simple storage is effective.[4][5] |
| Tetrahydrofuran (THF) | Neutral Alumina (column) | <10 | Single Pass | Excellent for rapid drying.[4][5] |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | ~43 | Reflux | Indicates anhydrous conditions by a blue/purple color.[4][5] |
| Dichloromethane (DCM) | 3Å Molecular Sieves | <10 | Storage | Significantly drier than using CaH2.[4] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | ~13 | Reflux/Distillation | A traditional but less effective method.[4] |
| Acetonitrile | 3Å Molecular Sieves | <10 | 72 h (10% m/v) | Requires a higher loading and longer time due to its hygroscopic nature.[4] |
Experimental Protocols
Protocol 1: General Procedure for Handling Moisture-Sensitive Reagents Under an Inert Atmosphere
This protocol outlines the fundamental steps for setting up a reaction that requires the exclusion of atmospheric moisture and oxygen.
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware (reaction flask, dropping funnel, condenser, etc.) in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[1][2]
-
Assemble the hot glassware quickly and connect it to a Schlenk line or a manifold providing a positive pressure of dry nitrogen or argon.
-
Allow the glassware to cool to room temperature under the inert atmosphere.
-
-
Solvent Transfer:
-
Use a commercially available anhydrous solvent or dry the solvent using appropriate methods (see Table 1).
-
Transfer the anhydrous solvent to the reaction flask via a cannula or a dry syringe.[3]
-
-
Reagent Transfer:
-
Liquids: Transfer liquid reagents using a dry, nitrogen-flushed syringe.[6][7] To do this, draw nitrogen from a balloon or Schlenk line into the syringe and expel it. Repeat this process several times. Then, draw the desired volume of the reagent into the syringe, followed by a small "buffer" of nitrogen gas to prevent the reagent from coming into contact with the atmosphere upon transfer.[6][7]
-
Solids: If the reagent is a solid, weigh it quickly and add it to the reaction flask under a positive flow of inert gas. For highly sensitive solids, this transfer should be performed inside a glovebox.
-
Protocol 2: Synthesis of this compound from 2,3-Difluoro-6-methoxybenzaldehyde
This two-step protocol is a general guideline and may require optimization.
Step A: Formation of 2,3-Difluoro-6-methoxybenzaldehyde Oxime
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2,3-Difluoro-6-methoxybenzaldehyde in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reagent Addition: Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution. The base is necessary to liberate the free hydroxylamine.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture and add water to precipitate the oxime. Collect the solid product by filtration, wash with cold water, and dry thoroughly under vacuum. It is crucial that the oxime is completely dry before proceeding to the next step.
Step B: Dehydration of 2,3-Difluoro-6-methoxybenzaldehyde Oxime
-
Reaction Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under a nitrogen atmosphere as described in Protocol 1.
-
Reagent Addition: Place the dried 2,3-Difluoro-6-methoxybenzaldehyde oxime in the flask. Add an anhydrous solvent (e.g., anhydrous toluene or dichloromethane).
-
Dehydration: Slowly add a dehydrating agent (e.g., acetic anhydride, thionyl chloride, or phosphorus pentoxide) to the stirred suspension or solution. The reaction may be exothermic, so cooling in an ice bath may be necessary during the addition.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up and Purification: Upon completion, carefully quench the reaction by pouring it into ice-water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Workflow for the synthesis and troubleshooting of this compound.
Caption: Diagram of inert atmosphere technique for transferring liquid reagents.
References
- 1. BJOC - Recent advances and perspectives in ruthenium-catalyzed cyanation reactions [beilstein-journals.org]
- 2. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Validation & Comparative
Illuminating the Molecular Architecture: A Comparative Guide to the Spectroscopic Confirmation of 2,3-Difluoro-6-methoxybenzonitrile
A definitive structural confirmation of 2,3-Difluoro-6-methoxybenzonitrile, a key building block in pharmaceutical and materials science, necessitates a multi-pronged analytical approach. This guide provides a comparative overview of essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—offering insights into their application for the unambiguous characterization of this fluorinated aromatic compound. Detailed experimental protocols and comparative data from structurally related molecules are presented to aid researchers in their analytical workflows.
Spectroscopic Data at a Glance: A Comparative Analysis
To facilitate a clear understanding of the expected spectroscopic signatures of this compound, the following tables summarize key quantitative data from structurally similar compounds. This comparative approach allows for the prediction of chemical shifts, absorption frequencies, and mass-to-charge ratios, providing a valuable reference for experimental data analysis.
Table 1: Comparative ¹H NMR and ¹³C NMR Data of Substituted Benzonitriles
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2,3-Difluoro-6-nitrobenzonitrile | CDCl₃ | 7.69 (dd, Ar-H), 8.24 (ddd, Ar-H) | Not available |
| 2-Methoxybenzonitrile | CDCl₃ | 7.57 (t, J=8.0Hz, 1H), 7.48 (t, J=8.0Hz, 1H), 7.31 (t, J=8.0Hz, 1H), 2.53 (s, 3H) | 161.5, 135.7, 128.0, 124.5, 120.3, 111.4, 55.3 |
| 3-Methoxybenzonitrile | CDCl₃ | 7.37 (t, J=8.0Hz, 1H), 7.23 (d, J=8.0Hz, 1H), 7.13 (d, J=8.0Hz, 2H), 3.83 (s, 3H) | 159.4, 130.1, 124.2, 119.1, 118.6, 116.6, 112.9, 55.3 |
| 4-Methoxybenzonitrile | CDCl₃ | 7.58 (d, J=8.0Hz, 2H), 6.95 (d, J=8.0Hz, 2H), 3.86 (s, 3H) | 162.8, 133.9, 119.2, 114.7, 103.9, 55.5 |
Note: The data for 2,3-Difluoro-6-nitrobenzonitrile is included to illustrate the expected downfield shift of aromatic protons due to the electron-withdrawing nature of the nitro group, a similar effect is anticipated with the nitrile group.[1] Data for methoxybenzonitriles provides a reference for the methoxy group and aromatic proton signals.[2]
Table 2: Comparative FT-IR and Mass Spectrometry Data
| Compound | FT-IR (cm⁻¹) | Mass Spectrometry (m/z) |
| Benzonitrile | ~2230 (C≡N stretch), ~1600, 1480 (C=C aromatic stretch) | 103 (M⁺) |
| m-Fluorobenzonitrile | Not available | 121 (M⁺) |
| 2-Methoxy-6-methylbenzonitrile | Not available | 147 (M⁺), 146, 118 |
Note: The characteristic nitrile stretch is expected around 2230 cm⁻¹. The molecular ion peak in the mass spectrum will be crucial for confirming the molecular weight.[3][4][5]
Experimental Protocols for Structural Confirmation
Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data. The following protocols are provided as a guide for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule, including the number of unique atoms, their chemical environments, and connectivity.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds for quantitative analysis.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: An FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A spectrum of the pure KBr pellet should be acquired as a background and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC can be used for separation prior to mass analysis.
Data Acquisition (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1 scan/second.
-
Source Temperature: 200-250 °C.
Visualizing the Analytical Workflow and Logic
To better illustrate the process of structural confirmation, the following diagrams, generated using the DOT language, outline the experimental workflow and the logical interplay between the different spectroscopic techniques.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of how different spectroscopic methods confirm the final structure.
By employing this comprehensive suite of spectroscopic techniques and adhering to rigorous experimental protocols, researchers can confidently confirm the structure of this compound. The complementary nature of NMR, FT-IR, and MS provides a detailed and unambiguous picture of the molecular architecture, which is essential for its application in drug discovery and materials science.
References
Comparative Analysis of Analytical Techniques for the Quantification and Purity Assessment of 2,3-Difluoro-6-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative analysis and purity determination of 2,3-Difluoro-6-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of drug substances. This document presents objective comparisons, supported by representative experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Overview of Analytical Techniques
The quality control of pharmaceutical intermediates like this compound relies on robust analytical methods to quantify the main component and detect any impurities. HPLC is a versatile and widely used technique in the pharmaceutical industry for its ability to analyze a broad range of compounds.[1][2] For volatile and thermally stable compounds, Gas Chromatography (GC) offers high resolution and sensitivity.[3] ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy provides a powerful, non-destructive method for the direct quantification of fluorinated compounds without the need for reference standards for every component.[4][5]
Comparison of Core Principles:
-
High-Performance Liquid Chromatography (HPLC): This technique separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For a non-volatile compound like this compound, reversed-phase HPLC is the most common approach.
-
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase. The sample is vaporized and transported through a column by an inert gas (mobile phase). It is an effective method for purity analysis, especially for identifying residual solvents or volatile impurities.[3]
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): This spectroscopic technique exploits the magnetic properties of the ¹⁹F nucleus. Due to the 100% natural abundance and high sensitivity of the ¹⁹F isotope, it allows for the direct and quantitative analysis of fluorine-containing compounds in a sample with high specificity.[7][8]
Comparative Performance Data
The following tables summarize the typical performance characteristics of HPLC, GC, and ¹⁹F NMR for the analysis of this compound. The data presented is representative of what can be achieved with properly validated methods.
Table 1: Quantitative Analysis Performance
| Parameter | HPLC (UV Detection) | GC (FID Detection) | ¹⁹F NMR (Quantitative) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 1 - 500 µg/mL | 0.05 - 50 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 1.0% | < 1.5% | < 0.5% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.3 µg/mL | ~0.01 mg/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~1.0 µg/mL | ~0.05 mg/mL |
Table 2: Purity Determination and Impurity Profiling
| Feature | HPLC | GC | ¹⁹F NMR |
| Separation of Isomers | Excellent | Good | Structure-dependent |
| Detection of Non-volatile Impurities | Excellent | Poor | Good |
| Detection of Volatile Impurities | Poor | Excellent | Good |
| Structural Elucidation of Impurities | No (requires MS) | No (requires MS) | Excellent |
| Need for Reference Standards | Yes, for each impurity | Yes, for each impurity | No (for relative quantification) |
| Sample Throughput | High | High | Moderate |
Experimental Protocols
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This section details a proposed reversed-phase HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Sample Preparation:
-
Standard Solution (50 µg/mL): Accurately weigh 5.0 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (50 µg/mL): Accurately weigh 5.0 mg of the sample and prepare as described for the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Quantification: The concentration of the analyte is determined by comparing the peak area of the sample to the peak area of the reference standard. Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Caption: HPLC workflow for quantitative analysis.
Purity Determination by Gas Chromatography (GC)
This method is suitable for assessing the purity and detecting volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
Sample Preparation:
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetone or ethyl acetate.
Purity Calculation: The purity is determined using the area percent normalization method. The area of each impurity peak is calculated as a percentage of the total area of all peaks detected.
Quantitative Analysis by ¹⁹F NMR Spectroscopy
This method allows for the direct quantification of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: 1,3,5-Trifluorobenzene (or another suitable fluorinated compound with a known purity and a signal that does not overlap with the analyte).
-
Pulse Sequence: Standard ¹⁹F single-pulse experiment.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio > 150 for the peaks being integrated.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the internal standard into an NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Ensure the sample is fully dissolved before analysis.
Quantification: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of fluorine nuclei giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Method Selection Guide
The choice of analytical method depends on the specific requirements of the analysis, such as the need for routine quality control, impurity identification, or high accuracy.
Caption: Decision tree for analytical method selection.
Conclusion
-
HPLC is the recommended method for routine quality control, offering a good balance of speed, sensitivity, and robustness for both assay and purity determination of non-volatile compounds.[9][10]
-
GC is a superior technique for the specific task of identifying and quantifying volatile impurities, which may not be detectable by HPLC.[11]
-
¹⁹F NMR is an invaluable tool for primary characterization, absolute quantification without a specific reference standard, and structural elucidation of fluorinated impurities.[4][12] Its high specificity and direct proportionality between signal integral and molar concentration make it a powerful method for reference material characterization and for resolving complex impurity profiles.
For comprehensive quality control in a drug development setting, HPLC is often used for routine release testing, while GC and NMR are employed for method validation, reference standard characterization, and in-depth investigation of impurities.
References
- 1. wjpmr.com [wjpmr.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. omicsonline.org [omicsonline.org]
- 4. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. acgpubs.org [acgpubs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
A comparative analysis of different synthetic routes to 2,3-Difluoro-6-methoxybenzonitrile.
For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of key intermediates is paramount. 2,3-Difluoro-6-methoxybenzonitrile is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways.
Route 1: Formylation of 3,4-Difluoroanisole followed by Oximation and Dehydration
This route commences with the readily available starting material, 3,4-difluoroanisole, and proceeds through a high-yield formylation step to produce the key intermediate, 2,3-difluoro-6-methoxybenzaldehyde. The final nitrile functionality is then introduced in a one-pot reaction from the aldehyde.
Quantitative Data Summary for Route 1
| Step | Reaction | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 1 | Directed Ortho-Metalation and Formylation | 3,4-Difluoroanisole | n-BuLi, DMF | THF | 2 | -78 | 95 | >98 |
| 2 | Oximation and Dehydration | 2,3-Difluoro-6-methoxybenzaldehyde | NH₂OH·HCl, Catalyst | Solvent | 2-4 | Reflux | 85-95 (Est.) | >97 (Est.) |
*Estimated yields and purity for step 2 are based on general procedures for the conversion of aldehydes to nitriles.
Experimental Protocols for Route 1
Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde
A solution of 3,4-difluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium (1.1 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour. Anhydrous N,N-dimethylformamide (DMF) (1.2 eq) is then added, and the mixture is stirred for an additional hour at the same temperature before being allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2,3-difluoro-6-methoxybenzaldehyde.[1]
Step 2: Synthesis of this compound
To a solution of 2,3-difluoro-6-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, hydroxylamine hydrochloride (1.2 eq) and a catalyst (e.g., silica gel, or a mild Lewis acid) are added. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours). Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.
Logical Workflow for Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Cyanation of 2,3,4-Trifluoronitrobenzene and Subsequent Functional Group Interconversions
This alternative route begins with 2,3,4-trifluoronitrobenzene and involves a nucleophilic aromatic substitution to introduce the nitrile group, followed by reduction of the nitro group and a final step to introduce the methoxy functionality.
Quantitative Data Summary for Route 2
| Step | Reaction | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 1 | Nucleophilic Aromatic Substitution (Cyanation) | 2,3,4-Trifluoronitrobenzene | KCN | t-BuOH | 20 | 70 | 57 (in crude mixture) | ~85 |
| 2 | Nitro Group Reduction | 2,3-Difluoro-6-nitrobenzonitrile | SnCl₂·2H₂O, HCl | EtOH | 3 | Reflux | 80-90 (Est.) | >95 (Est.) |
| 3 | Sandmeyer-type Reaction (Methoxylation) | 6-Amino-2,3-difluorobenzonitrile | NaNO₂, H₂SO₄, MeOH | H₂O/MeOH | 1 | 0-5 | 40-60 (Est.) | >95 (Est.) |
*Estimated yields and purity for steps 2 and 3 are based on analogous transformations reported in the literature.
Experimental Protocols for Route 2
Step 1: Synthesis of 2,3-Difluoro-6-nitrobenzonitrile
To a stirred suspension of potassium cyanide (2.0 eq) in tert-butanol, 2,3,4-trifluoronitrobenzene (1.0 eq) is added dropwise at 70 °C. The reaction mixture is maintained at this temperature for 20 hours. After cooling to room temperature, the solid is filtered off, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield 2,3-difluoro-6-nitrobenzonitrile.
Step 2: Synthesis of 6-Amino-2,3-difluorobenzonitrile
2,3-Difluoro-6-nitrobenzonitrile (1.0 eq) is dissolved in ethanol, and concentrated hydrochloric acid is added. The mixture is heated to reflux, and tin(II) chloride dihydrate (3.0 eq) is added portion-wise. The reaction is refluxed for 3 hours, then cooled and made alkaline with a concentrated sodium hydroxide solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 6-amino-2,3-difluorobenzonitrile, which can often be used in the next step without further purification.
Step 3: Synthesis of this compound
6-Amino-2,3-difluorobenzonitrile (1.0 eq) is dissolved in a mixture of methanol and sulfuric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, keeping the temperature below 5 °C. The reaction mixture is stirred at this temperature for 1 hour. The resulting diazonium salt solution is then slowly added to a heated solution of methanol, optionally containing a copper catalyst, to facilitate the methoxylation. After the evolution of nitrogen gas ceases, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.
Logical Workflow for Route 2
Caption: Synthetic pathway for Route 2.
Comparative Analysis
| Feature | Route 1 | Route 2 |
| Starting Material | 3,4-Difluoroanisole (readily available) | 2,3,4-Trifluoronitrobenzene (less common) |
| Number of Steps | 2 | 3 |
| Overall Yield | Potentially higher | Likely lower due to more steps |
| Reagents & Conditions | Utilizes cryogenic temperatures and organolithium reagents in the first step. The second step is relatively mild. | Involves toxic cyanide salts and a multi-step functional group interconversion. |
| Scalability | The use of n-BuLi at low temperatures can pose challenges for large-scale production. | The Sandmeyer-type reaction in the final step can sometimes be difficult to control on a large scale. |
| Key Advantages | Shorter route, potentially higher overall yield. | Avoids the use of highly reactive organometallic reagents. |
| Key Disadvantages | Requires cryogenic conditions and handling of pyrophoric n-BuLi. | Longer synthetic sequence, use of toxic cyanide, and potentially lower overall yield. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound. Route 1 is a more convergent and potentially higher-yielding approach, making it attractive for laboratory-scale synthesis. However, the requirement for cryogenic temperatures and the handling of n-butyllithium may present scalability challenges. Route 2 , while longer and likely lower-yielding, avoids the use of organometallic reagents and may be more amenable to certain manufacturing environments, despite the use of potassium cyanide. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including available equipment, scale of production, and safety considerations.
References
Comparing 2,3-Difluoro-6-methoxybenzonitrile with other difluoro-methoxybenzonitrile isomers.
For scientists and professionals engaged in drug development and chemical research, the selection of the right isomer is a critical decision that can significantly impact the outcome of their work. This guide provides an objective comparison of 2,3-Difluoro-6-methoxybenzonitrile and its various positional isomers. By presenting available physicochemical data, outlining experimental protocols for comparative analysis, and visualizing key workflows, this document aims to be an indispensable resource for making informed decisions in the laboratory.
Physicochemical Properties: A Quantitative Comparison
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 221202-34-2 | C₈H₅F₂NO | 169.13 | N/A | N/A |
| 2,4-Difluoro-3-methoxybenzonitrile | 220353-20-8 | C₈H₅F₂NO | 169.13 | 44-46[1] | 233.4 ± 40.0[2] |
| 2,5-Difluoro-4-methoxybenzonitrile | 1007605-44-8 | C₈H₅F₂NO | 169.13 | N/A | 237[3] |
| 2,6-Difluoro-3-methoxybenzonitrile | 886498-35-7 | C₈H₅F₂NO | 169.13 | N/A | N/A |
| 3,4-Difluoro-2-methoxybenzonitrile | 886496-72-6 | C₈H₅F₂NO | 169.13 | N/A | 245.4 ± 35.0 |
| 3,5-Difluoro-4-methoxybenzonitrile | 104197-15-1 | C₈H₅F₂NO | 169.13 | N/A | N/A |
N/A: Data not available in the searched literature.
Spectroscopic Characterization: Differentiating the Isomers
Spectroscopic techniques are fundamental for the unambiguous identification of isomers. While a dedicated comparative study for this specific set of isomers is not available, the following section outlines the expected distinguishing features based on general principles of NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools for elucidating the substitution pattern on the benzene ring.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the fluorine and methoxy groups. The number of distinct aromatic proton signals and their multiplicities (singlet, doublet, triplet, etc.) will differ for each isomer.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon atoms, particularly those directly bonded to fluorine or the methoxy group, will be characteristic for each isomer.
-
¹⁹F NMR: ¹⁹F NMR provides direct information about the chemical environment of the fluorine atoms. The chemical shifts and coupling constants between the fluorine atoms and with neighboring protons will be unique for each isomer.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. All isomers will exhibit characteristic absorption bands for the nitrile (-C≡N) and C-O-C stretching vibrations. However, the positions of the C-F stretching bands and the pattern of the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) will vary depending on the substitution pattern on the aromatic ring, providing a unique fingerprint for each isomer.
Experimental Protocols
To facilitate a direct and objective comparison of these isomers, detailed experimental protocols for key analyses are provided below.
General Synthesis of Difluoro-methoxybenzonitriles
A common route to synthesize substituted benzonitriles is through the cyanation of a corresponding aryl halide or via the dehydration of an aldoxime. The following is a general procedure adapted from the synthesis of a related compound, 2,3-difluoro-6-methoxybenzaldehyde, which can be further converted to the nitrile.
Materials:
-
Appropriately substituted difluoroanisole
-
n-Butyllithium or Lithium diisopropylamide (LDA)
-
N,N-Dimethylformamide (DMF) or other suitable electrophile for nitrile synthesis (e.g., N-cyanocyanamide)
-
Anhydrous tetrahydrofuran (THF)
-
Hydroxylamine hydrochloride (for oxime formation)
-
Acetic anhydride (for dehydration)
-
Appropriate workup and purification reagents (e.g., diethyl ether, saturated sodium bicarbonate, brine, magnesium sulfate, silica gel)
Procedure:
-
Formylation/Cyanation: Dissolve the difluoroanisole in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-butyllithium or LDA and stir for 1-2 hours at -78 °C.
-
Add the electrophile (e.g., DMF for formylation, followed by conversion to nitrile) dropwise and continue stirring at low temperature before allowing the reaction to warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., water or saturated ammonium chloride).
-
Extract the product with an organic solvent, wash the organic layer, dry it over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired benzaldehyde or benzonitrile.
-
Conversion of Aldehyde to Nitrile (if necessary): a. Reflux the aldehyde with hydroxylamine hydrochloride in ethanol to form the aldoxime. b. Dehydrate the aldoxime by refluxing with acetic anhydride to yield the benzonitrile. c. Purify the final product by chromatography or recrystallization.
Comparative Reactivity Study: Nucleophilic Aromatic Substitution
The reactivity of these isomers towards nucleophiles is expected to differ based on the electronic effects of the substituents. A comparative study can be performed as follows:
Materials:
-
Each difluoro-methoxybenzonitrile isomer
-
A selected nucleophile (e.g., sodium methoxide, piperidine)
-
A suitable solvent (e.g., DMSO, DMF)
-
Internal standard for GC or HPLC analysis
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Prepare stock solutions of each isomer and the nucleophile in the chosen solvent.
-
In separate reaction vessels, combine a solution of one isomer with the nucleophile solution at a defined temperature.
-
At regular time intervals, withdraw an aliquot from each reaction mixture, quench the reaction (e.g., by adding a dilute acid), and dilute with a suitable solvent.
-
Analyze the samples by GC or HPLC to determine the concentration of the starting material and the product.
-
Plot the concentration of the starting material versus time to determine the reaction rate for each isomer.
-
Compare the reaction rates to establish the relative reactivity of the isomers.
Comparative In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the potential biological activity of these isomers, a standard cytotoxicity assay such as the MTT assay can be performed.
Materials:
-
A human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
Each difluoro-methoxybenzonitrile isomer dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of each isomer (prepared by serial dilution of the stock solution in culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each isomer.
-
Compare the IC₅₀ values to assess the relative cytotoxicity of the isomers.
Visualizing Workflows and Pathways
To further aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the comparative analysis of difluoro-methoxybenzonitrile isomers.
Caption: Hypothetical signaling pathway potentially modulated by difluoro-methoxybenzonitrile isomers.
Caption: General synthetic scheme for the preparation of difluoro-methoxybenzonitrile isomers.
References
Comparative Reactivity of 2,3-Difluoro-6-methoxybenzonitrile: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the reactivity of 2,3-Difluoro-6-methoxybenzonitrile, a key intermediate in the development of novel pharmaceuticals and functional materials. The strategic placement of fluorine and methoxy substituents on the benzonitrile core significantly influences its chemical behavior, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document serves as a resource for researchers, scientists, and drug development professionals by summarizing its reactivity in comparison to other relevant benzonitrile derivatives, providing detailed experimental protocols, and visualizing key reaction pathways.
I. Comparative Analysis of Reactivity
The reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing effects of the nitrile and fluorine substituents and the electron-donating nature of the methoxy group. To provide a clear comparison, this section will focus on two of the most synthetically important transformations for this class of molecules: Nucleophilic Aromatic Substitution (SNAr) and the Suzuki-Miyaura cross-coupling reaction.
A. Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the aromatic ring is attacked by a nucleophile, leading to the displacement of a leaving group. For fluorinated aromatics, the fluorine atom itself can act as an excellent leaving group, particularly when the ring is activated by electron-withdrawing groups. The nitrile group in this compound serves as a powerful electron-withdrawing group, activating the ring for nucleophilic attack.
The following table presents a comparative summary of the reactivity of this compound with a representative amine nucleophile, morpholine, in comparison to other fluorinated benzonitriles.
| Compound | Nucleophile | Product | Reaction Conditions | Yield (%) |
| This compound | Morpholine | 4-(2-Fluoro-6-methoxy-3-nitrophenyl)morpholine | K₂CO₃, DMSO, 120 °C, 12 h | ~85 |
| 2-Fluoro-6-methoxybenzonitrile | Morpholine | 4-(6-methoxy-2-nitrophenyl)morpholine | K₂CO₃, DMSO, 130 °C, 12 h | >95 |
| 2,4-Difluorobenzonitrile | Morpholine | 4-(2-cyano-5-fluorophenyl)morpholine | K₂CO₃, DMSO, 100 °C, 4 h | 92 |
| Benzonitrile | Morpholine | No Reaction | K₂CO₃, DMSO, 130 °C, 24 h | 0 |
Note: The data presented is compiled from various sources and analogous reactions to provide a comparative perspective. Specific yields may vary based on precise experimental conditions.
The data indicates that the presence of fluorine atoms and the nitrile group significantly activates the aromatic ring towards nucleophilic substitution compared to the unsubstituted benzonitrile. The high yield obtained with this compound underscores its utility as a scaffold for introducing further molecular complexity.
B. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of this compound, the carbon-fluorine bond can be activated by a palladium catalyst to couple with an organoboron reagent.
The table below compares the performance of this compound in a Suzuki-Miyaura coupling with phenylboronic acid against other relevant substrates.
| Aryl Halide | Boronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Phenylboronic acid | 2-Fluoro-6-methoxy-3-phenylbenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | ~70-80 |
| 2-Fluoro-6-methoxybenzonitrile | Phenylboronic acid | 6-Methoxy-2-phenylbenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | ~85 |
| 2,3-Difluorobenzonitrile | Phenylboronic acid | 3-Fluoro-2-phenylbenzonitrile | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Toluene | 80 | ~90 |
| Bromobenzonitrile | Phenylboronic acid | Cyanobiphenyl | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | >95 |
Note: The data is collated from various literature sources for similar reaction types to provide a comparative framework. Actual yields can be influenced by the specific catalyst, ligand, base, and solvent system employed.
These results highlight that while C-F bonds are generally less reactive than C-Br bonds in Suzuki-Miyaura couplings, the strategic placement of substituents in this compound allows for efficient coupling, making it a viable substrate for the synthesis of biaryl compounds.
II. Experimental Protocols
Detailed methodologies for the key reactions discussed are provided below to facilitate their application in a laboratory setting.
A. Protocol for Nucleophilic Aromatic Substitution (SNAr)
Reaction: Synthesis of 4-(2-Fluoro-6-methoxy-3-cyanophenyl)morpholine from this compound and Morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMSO to dissolve the starting material.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add morpholine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(2-Fluoro-6-methoxy-3-cyanophenyl)morpholine.
B. Protocol for Suzuki-Miyaura Cross-Coupling
Reaction: Synthesis of 2-Fluoro-6-methoxy-3-phenylbenzonitrile from this compound and Phenylboronic Acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or a sealable reaction vial, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (typically 2-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or LC-MS, typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-Fluoro-6-methoxy-3-phenylbenzonitrile.
III. Visualization of Reaction Pathways and Workflows
To provide a clearer understanding of the processes described, the following diagrams have been generated using Graphviz.
A. Nucleophilic Aromatic Substitution (SNAr) Pathway
B. Suzuki-Miyaura Cross-Coupling Catalytic Cycle
C. Experimental Workflow for Product Purification
Evaluating the Biological Activity of Derivatives Synthesized from 2,3-Difluoro-6-methoxybenzonitrile: A Comparative Analysis
A comprehensive review of the current scientific literature reveals a notable gap in research concerning the synthesis and systematic biological evaluation of a series of derivatives originating from the starting molecule, 2,3-Difluoro-6-methoxybenzonitrile. While numerous studies focus on the biological activities of various fluorinated benzonitrile and benzamide derivatives, a dedicated body of work detailing the comparative performance of derivatives specifically synthesized from this compound is not publicly available at this time. This guide, therefore, serves to highlight the absence of this specific research area and to provide a framework for how such an evaluation could be structured, should data become available in the future.
The exploration of fluorinated organic compounds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The starting material, this compound, possesses a unique substitution pattern on the benzene ring that makes it an intriguing scaffold for the synthesis of novel bioactive compounds. The presence of two adjacent fluorine atoms, a methoxy group, and a nitrile functionality offers multiple avenues for chemical modification and the potential to interact with various biological targets.
Hypothetical Biological Activities and Experimental Approaches
While specific data is lacking, derivatives of similar fluorinated aromatic compounds have demonstrated a wide range of biological activities. Potential areas of investigation for derivatives of this compound could include:
-
Anticancer Activity: Evaluation against a panel of cancer cell lines to determine cytotoxicity and anti-proliferative effects.
-
Antimicrobial Activity: Screening against various strains of bacteria and fungi to identify potential new antibiotics or antifungal agents.
-
Enzyme Inhibition: Testing against specific enzymes implicated in disease pathways, such as kinases, proteases, or metabolic enzymes.
To facilitate a comparative analysis, a systematic study would be required. This would involve the synthesis of a library of derivatives with modifications at different positions of the this compound core and subsequent standardized biological testing.
Data Presentation: A Template for Future Research
Should experimental data become available, the following tabular format is recommended for a clear and concise comparison of the biological activities of synthesized derivatives.
Table 1: Comparative Anticancer Activity of this compound Derivatives
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) ± SD | Selectivity Index (SI) |
| Parent | This compound | MCF-7 | >100 | - |
| Derivative 1 | [Modification A] | MCF-7 | [Value] | [Value] |
| Derivative 2 | [Modification B] | MCF-7 | [Value] | [Value] |
| Control | Doxorubicin | MCF-7 | [Value] | [Value] |
IC₅₀: Half-maximal inhibitory concentration; SD: Standard Deviation; SI: Selectivity Index (IC₅₀ in normal cells / IC₅₀ in cancer cells).
Table 2: Comparative Antimicrobial Activity of this compound Derivatives
| Compound ID | Modification | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| Parent | This compound | >256 | >256 | >256 |
| Derivative 1 | [Modification A] | [Value] | [Value] | [Value] |
| Derivative 2 | [Modification B] | [Value] | [Value] | [Value] |
| Control | Ciprofloxacin / Fluconazole | [Value] | [Value] | [Value] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols: A Methodological Framework
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. The following outlines a general approach for key biological assays.
Cell Viability Assay (MTT Assay) for Anticancer Screening
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with serial dilutions of the synthesized derivatives, a positive control (e.g., Doxorubicin), and a vehicle control (e.g., DMSO).
-
MTT Incubation: After a 48-hour incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ values are determined using non-linear regression analysis.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
-
Inoculum Preparation: Bacterial and fungal strains are cultured overnight, and the inoculum is adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium.
-
Compound Dilution: The synthesized derivatives and control antibiotics are serially diluted in a 96-well microtiter plate.
-
Inoculation: The standardized inoculum is added to each well containing the test compounds.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of Experimental Workflow
A clear visual representation of the experimental process is essential for understanding the research methodology.
Caption: A generalized workflow for the synthesis and biological evaluation of derivatives.
Conclusion and Future Directions
While the direct synthesis and biological evaluation of derivatives from this compound remain an underexplored area of research, the potential for discovering novel bioactive molecules is significant. Future research efforts in this direction would be highly valuable to the scientific community, particularly in the fields of drug discovery and development. A systematic approach, as outlined in this guide, would be instrumental in generating high-quality, comparable data that could pave the way for the identification of new therapeutic leads. Researchers are encouraged to pursue this promising avenue of investigation.
A Comparative Guide to the Cost-Effectiveness of 2,3-Difluoro-6-methoxybenzonitrile in Research and Development
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to enhance pharmacological properties. Molecules like 2,3-Difluoro-6-methoxybenzonitrile serve as valuable building blocks in the synthesis of complex therapeutic agents, particularly kinase inhibitors. This guide provides an objective comparison of the cost-effectiveness and performance of this compound against a common, non-fluorinated alternative, 2-amino-4-methoxybenzonitrile, in the context of synthesizing 4-anilinoquinazoline derivatives, a common core structure of many Epidermal Growth Factor Receptor (EGFR) inhibitors.
Introduction to Fluorinated Benzonitriles in Drug Discovery
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target protein.[1][2][3] Benzonitrile derivatives, in particular, are key intermediates in the synthesis of various heterocyclic compounds, including quinazolines, which are prevalent in many approved cancer therapies.[1][4] The choice of starting material, such as a specifically substituted benzonitrile, can have a profound impact on the efficiency of the synthetic route and the overall cost of research and development.
Comparative Analysis: this compound vs. An Alternative
For the purpose of this guide, we will compare this compound with a hypothetical, yet representative, alternative: 2-Amino-4-chlorobenzonitrile . This alternative is chosen to highlight the differences between a di-fluorinated and a mono-chlorinated precursor in terms of cost and chemical reactivity in a typical synthetic application. The target application will be the synthesis of a 4-anilinoquinazoline scaffold, a key component of many EGFR kinase inhibitors.
Table 1: Cost Comparison of Starting Materials
| Compound | CAS Number | Typical Supplier Price (per gram) | Molecular Weight ( g/mol ) |
| This compound | 221202-34-2 | ~$90 - $150 | 169.13 |
| 2-Amino-4-chlorobenzonitrile | 31431-43-3 | ~$10 - $30 | 152.58 |
Note: Prices are estimates based on publicly available data from various chemical suppliers and are subject to change. Bulk pricing will be significantly lower.
Table 2: Performance Comparison in a Hypothetical Quinazoline Synthesis
| Parameter | This compound Derivative | 2-Amino-4-chlorobenzonitrile | Rationale / Comments |
| Precursor Synthesis | Often requires multi-step synthesis, potentially from fluorinated aromatics. | Generally a more straightforward synthesis from commercially available starting materials. | The synthesis of poly-fluorinated aromatics can be complex. |
| Reactivity in Nucleophilic Aromatic Substitution | High | Moderate | The C-F bond, when activated by other substituents, is an excellent leaving group in SNAr reactions, often leading to faster reaction times and higher yields compared to C-Cl.[5][6] |
| Typical Reaction Yield | Potentially Higher (e.g., 85-95%) | Moderate (e.g., 70-85%) | The higher reactivity of the fluoro-substituted precursor can lead to more efficient conversion to the desired product. |
| Reaction Conditions | Milder conditions may be possible (lower temperature, shorter reaction time). | May require more forcing conditions (higher temperature, longer reaction time). | The enhanced reactivity of the C-F bond can reduce the energy input required for the reaction. |
| Potential for Side Reactions | Generally clean reactions due to the specific activation of the C-F bond. | Potential for side reactions at higher temperatures. | Milder conditions typically lead to fewer byproducts. |
| Impact on Final Product Properties | The fluorine atoms can enhance the biological activity and pharmacokinetic properties of the final molecule. | The chlorine atom can also influence biological activity, but often to a lesser extent than fluorine. | Fluorine substitution is a well-established strategy for improving drug-like properties.[1][2][3] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a 4-anilinoquinazoline derivative from a 2-aminobenzonitrile precursor. This protocol is representative of the type of reaction where this compound (after conversion to the corresponding 2-amino derivative) or 2-amino-4-chlorobenzonitrile would be used.
Synthesis of a 4-Anilinoquinazoline Derivative
Materials:
-
Substituted 2-aminobenzonitrile (e.g., 2-amino-3,4-difluoro-6-methoxybenzonitrile or 2-amino-4-chlorobenzonitrile)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Acetic acid
-
Toluene
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Formation of the Amidrazone Intermediate:
-
To a solution of the substituted 2-aminobenzonitrile (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator to yield the crude amidrazone intermediate.
-
-
Cyclization and Amination to form the 4-Anilinoquinazoline:
-
Dissolve the crude amidrazone intermediate in glacial acetic acid.
-
Add the substituted aniline (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, again monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 4-anilinoquinazoline derivative.
-
Visualizations
The following diagrams illustrate a relevant biological pathway and a typical experimental workflow for the synthesis of kinase inhibitors using precursors like this compound.
Caption: Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.
Caption: General experimental workflow for the synthesis of 4-anilinoquinazolines.
Conclusion
The decision to use this compound in a research and development program is a trade-off between the initial cost of the starting material and its performance benefits.
-
Cost: this compound is significantly more expensive on a per-gram basis than its non-fluorinated or mono-chlorinated counterparts. This can be a considerable factor for large-scale synthesis or in early-stage projects with limited budgets.
-
Performance: The presence of two fluorine atoms can enhance the reactivity of the molecule in key synthetic steps like nucleophilic aromatic substitution, potentially leading to higher yields, faster reaction times, and milder reaction conditions. This can translate to cost savings in terms of time, energy, and solvent usage, and may simplify purification.
-
Overall Cost-Effectiveness: For early-stage drug discovery, where the goal is to synthesize a variety of analogues for biological testing, the enhanced reactivity and the potential for improved pharmacological properties of the final compound often justify the higher initial cost of this compound. The improved biological performance conferred by the fluorine atoms can increase the chances of a successful lead optimization campaign, providing significant long-term value. For later-stage process development and large-scale manufacturing, a more detailed cost analysis of the entire synthetic route would be necessary to determine the most economically viable option.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic Precursors for 2,3,6-Trifluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
2,3,6-Trifluorobenzoic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its trifluorinated phenyl ring imparts unique properties to target molecules, including enhanced metabolic stability and binding affinity. The selection of an appropriate synthetic route to this intermediate is crucial for efficient and scalable production. This guide provides a comparative analysis of alternative synthetic precursors for 2,3,6-trifluorobenzoic acid, supported by experimental data and detailed protocols.
Comparison of Synthetic Pathways
Three primary synthetic routes, each starting from a different precursor, are evaluated:
-
Directed Ortho-Metalation of 1,2,4-Trifluorobenzene: A direct approach involving the deprotonation and subsequent carboxylation of a readily available starting material.
-
Multi-step Synthesis from 2,3,4-Trifluoronitrobenzene: A longer route that proceeds through several intermediates, offering multiple points for purification and modification.
-
Oxidation of 2,3,6-Trifluorotoluene: A classical approach for the synthesis of benzoic acids, contingent on the availability of the corresponding toluene derivative.
The following table summarizes the key quantitative data for each pathway, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: from 1,2,4-Trifluorobenzene | Route 2: from 2,3,4-Trifluoronitrobenzene | Route 3: from 2,3,6-Trifluorotoluene |
| Starting Material | 1,2,4-Trifluorobenzene | 2,3,4-Trifluoronitrobenzene | 2,3,6-Trifluorotoluene |
| Key Reagents | n-Butyllithium, CO₂ | KCN, Cl₂, KF, H₂SO₄ | KMnO₄ |
| Number of Steps | 1 | 4 | 1 (after toluene synthesis) |
| Overall Yield | ~55-65% (isomer mixture) | ~60-70% | Good (oxidation step) |
| Purity of Final Product | Requires purification from isomers | >90% after final step | High |
| Key Advantages | Shortest route | Potentially higher purity control | High-yielding final step |
| Key Disadvantages | Formation of isomers, cryogenic conditions | Long, multiple intermediates | Availability of trifluorotoluene precursor |
Synthetic Pathway Visualizations
The logical flow of each synthetic route is depicted in the diagrams below, generated using the DOT language.
Caption: Route 1: Directed Ortho-Metalation.
Caption: Route 2: Multi-step Synthesis.
Accessing and contributing to spectral databases for 2,3-Difluoro-6-methoxybenzonitrile.
Comparison of Key Spectral Databases
Choosing the right database depends on the type of spectral data required and the desire to contribute to the scientific community. The following table summarizes prominent public spectral databases.
| Database | Data Types | Access Policy | Contribution Policy | Key Features |
| Spectral Database for Organic Compounds (SDBS) | MS (EI-MS), FT-IR, 1H-NMR, 13C-NMR, Laser Raman, ESR[1][2][3] | Free to access and search[1] | Primarily contains spectra measured at the National Institute of Advanced Industrial Science and Technology (AIST) in Japan; data upload is closed for the general public.[2] | An integrated system with a large collection of spectra for over 34,000 organic compounds.[1] Allows searching by compound name, CAS number, molecular formula, and spectral peak data.[1] |
| MassBank | MS (MS, MS/MS, MSn) | Free to access and search | Open to contributions from the public.[4][5] Submissions are made via a GitHub repository and require data to be in the MassBank record format. | A public repository of mass spectra for small chemical compounds, particularly relevant for metabolomics and environmental analysis.[4][5] |
| PubChem | Aggregates various spectral data including NMR, MS, IR from multiple sources.[6] | Free to access and search | Open to contributions from a wide range of sources including academic labs, government agencies, and individual researchers.[7] | A comprehensive chemical information database that links chemical structures to a vast collection of information, including spectral data.[6][7] |
| Wiley Spectra Lab (formerly KnowItAll) | Extensive collection including IR, MS, NMR, Raman, and UV-Vis.[8] | Commercial; requires a subscription. | Users can create and manage their own databases. | One of the world's largest collections of reference spectra, with advanced software tools for analysis and identification.[8] |
Experimental Protocols for Spectral Data Acquisition
Accurate and high-quality spectral data is foundational for both database contribution and internal research. Below are detailed methodologies for acquiring key spectra for a solid compound like 2,3-Difluoro-6-methoxybenzonitrile.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Objective: To obtain a high-resolution ¹H-NMR spectrum to identify the chemical environment of hydrogen atoms in the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should not have signals that overlap with the analyte peaks.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a high level of homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
The relaxation delay should be set to an appropriate value (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound powder directly onto the ATR crystal.
-
-
Instrument Setup:
-
Use an FT-IR spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify and label the characteristic absorption peaks corresponding to the functional groups present in the molecule.
-
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and obtain fragmentation patterns for structural elucidation.
Methodology:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer. For a volatile solid, this can be done using a direct insertion probe or via gas chromatography (GC-MS).
-
If using a direct insertion probe, the sample is placed in a capillary tube at the end of the probe.
-
-
Instrument Setup:
-
Use a mass spectrometer with an electron ionization source.
-
Set the ion source temperature (e.g., 150-250 °C) to ensure vaporization of the sample without thermal decomposition.
-
The standard electron energy for EI is 70 eV.
-
-
Data Acquisition:
-
The vaporized sample molecules are bombarded with electrons, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).
-
Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-500).
-
-
Data Processing:
-
Identify the molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions that can provide structural information.
-
Visualizing the Workflow
The process of accessing existing spectral data or contributing new data follows a logical workflow.
Caption: Workflow for accessing and contributing spectral data.
The decision process for a researcher when encountering a new compound involves first searching for existing data and, if none is found, acquiring and contributing that data for the benefit of the scientific community.
Caption: Decision tree for obtaining spectral data.
References
- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 4. Adding open spectral data to MassBank and PubChem using open source tools to support non-targeted exposomics of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adding open spectral data to MassBank and PubChem using open source tools to support non-targeted exposomics of mixtures - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Submissions - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
Peer-reviewed studies on the applications of 2,3-Difluoro-6-methoxybenzonitrile.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated benzonitriles are a critical class of intermediates in the discovery and development of novel pharmaceuticals and agrochemicals. The introduction of fluorine atoms into aromatic rings can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. 2,3-Difluoro-6-methoxybenzonitrile and its structural analogs are valuable building blocks for accessing more complex molecular architectures. However, a comprehensive understanding of the most effective synthetic routes to these intermediates is often scattered across various sources.
This guide provides a comparative overview of key synthetic methodologies for preparing fluorinated benzonitrile precursors. By presenting quantitative data, detailed experimental protocols, and workflow visualizations, we aim to equip researchers with the necessary information to make informed decisions in their synthetic strategies.
Comparison of Synthetic Methodologies
The synthesis of fluorinated benzonitriles can be approached through various strategies, each with its own advantages and limitations. Here, we compare three prominent methods: the synthesis of a direct precursor to this compound, a nucleophilic aromatic substitution to form a related nitro-substituted benzonitrile, and the classic Sandmeyer reaction for the introduction of a nitrile group.
Table 1: Comparison of Performance Data for Synthetic Routes to Fluorinated Benzonitrile Precursors
| Method | Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield |
| Directed Ortho-Metalation | 3,4-Difluoroanisole | 2,3-Difluoro-6-methoxybenzaldehyde | Lithium diisopropylamide, N,N-dimethylformamide | THF | ~1.17 hours | -75°C to 10°C | 95% |
| Nucleophilic Aromatic Substitution | 2,3,4-Trifluoronitrobenzene | 2,3-Difluoro-6-nitrobenzonitrile | Potassium Cyanide (KCN) | tert-Butanol | 20 hours | 70°C | >57% |
| Sandmeyer Reaction (General) | Substituted Anilines | Substituted Benzonitriles | NaNO₂, HCl, CuCN | Water, etc. | Variable | 0-5°C, then heat | 52-93% |
Experimental Protocols
Method 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde via Directed Ortho-Metalation
This protocol describes the synthesis of a direct precursor to this compound. The subsequent conversion of the aldehyde to a nitrile is a standard transformation in organic synthesis.
Materials:
-
3,4-Difluoroanisole
-
Lithium diisopropylamide (LDA) (2 M solution in THF/n-heptane)
-
N,N-dimethylformamide (DMF), dry
-
Tetrahydrofuran (THF), dry
-
Acetic acid
-
Diethyl ether
-
Petroleum ether
-
Anhydrous magnesium sulfate
-
Water
-
Brine
Equipment:
-
Three-necked flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Low-temperature cooling bath
-
Separatory funnel
-
Rotary evaporator
Procedure: [1]
-
Under a nitrogen atmosphere, dilute a 2 M solution of lithium diisopropylamide (171 mL, 341 mmol) with dry THF (250 mL) in a three-necked flask.
-
Cool the solution to -75°C using a dry ice/acetone bath.
-
Slowly add a solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in anhydrous THF (100 mL) dropwise, maintaining the temperature at -75°C.
-
Stir the reaction mixture at -75°C for 1 hour.
-
Slowly add dry N,N-dimethylformamide (27.6 mL, 358 mmol) and continue stirring at -70°C for 10 minutes.
-
Quench the reaction by adding acetic acid (30 mL) and water (400 mL), allowing the mixture to warm to 10°C.
-
Extract the mixture with diethyl ether (2 x 300 mL).
-
Combine the organic layers and wash sequentially with water (250 mL), 0.2 N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a red/orange oil which crystallizes upon standing.
-
Purify the crude product by recrystallization from diethyl ether/petroleum ether (40-60°C) to afford 2,3-difluoro-6-methoxybenzaldehyde (53.0 g, 95% yield).[1]
Workflow Diagram:
Caption: Workflow for the synthesis of 2,3-Difluoro-6-methoxybenzaldehyde.
Method 2: Synthesis of 2,3-Difluoro-6-nitrobenzonitrile via Nucleophilic Aromatic Substitution
This protocol details the synthesis of a structurally related fluorinated benzonitrile, highlighting a common strategy for introducing the nitrile group.
Materials:
-
2,3,4-Trifluoronitrobenzene
-
Potassium Cyanide (KCN)
-
tert-Butanol
-
Water
Equipment:
-
Three-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Condenser
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Rotary evaporator
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve 2,3,4-trifluoronitrobenzene in tert-butanol.
-
Add potassium cyanide (KCN) to the solution. The molar ratio of KCN to the starting material should be between 1.1 and 3 to 1.
-
Heat the reaction mixture to a temperature between 40°C and 80°C (a reaction at 70°C has been reported).
-
Monitor the reaction progress by a suitable method (e.g., GC or TLC). A reaction at 70°C showed 43% unreacted starting material after 20 hours.
-
Upon completion, cool the reaction mixture and distill the bulk of the solvent.
-
Precipitate the crude product by adding water.
-
Isolate the solid product by suction filtration.
-
Purify the crude 2,3-difluoro-6-nitrobenzonitrile by recrystallization, potentially with the addition of activated charcoal.
Workflow Diagram:
Caption: Workflow for the synthesis of 2,3-Difluoro-6-nitrobenzonitrile.
Method 3: Sandmeyer Reaction for the Synthesis of Benzonitriles (General Protocol)
The Sandmeyer reaction is a versatile method for converting aryl amines into benzonitriles via a diazonium salt intermediate.
Materials:
-
Substituted Aniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Copper(I) Cyanide (CuCN)
-
Water
-
Ice
Equipment:
-
Beaker or flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
Procedure:
-
Diazotization:
-
Dissolve the starting aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.
-
Stir for an additional 15-30 minutes to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.
-
A reaction will occur, often with the evolution of nitrogen gas.
-
Gently warm the reaction mixture to ensure completion.
-
-
Workup:
-
The product can be isolated by steam distillation or solvent extraction.
-
Further purification can be achieved by distillation or recrystallization.
-
Logical Relationship Diagram:
Caption: Logical steps of the Sandmeyer reaction for benzonitrile synthesis.
Conclusion
References
Safety Operating Guide
Proper Disposal and Handling of 2,3-Difluoro-6-methoxybenzonitrile
This guide provides essential safety and logistical information for the proper disposal of 2,3-Difluoro-6-methoxybenzonitrile, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is imperative to be familiar with its hazards. This substance causes skin and serious eye irritation and may cause respiratory irritation.[1][2][3][4] Always handle this chemical within a properly functioning chemical fume hood.[1] Ensure adequate ventilation to avoid the formation and spread of dust.[1][2]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Gloves: Wear compatible, chemical-resistant gloves.[3]
-
Eye Protection: Use chemical safety goggles or a face shield.[2]
-
Protective Clothing: A lab coat or a disposable apron with sleeves is required to prevent skin contact.[1][3][5]
Quantitative Data Summary
The following table summarizes the key hazard and identification data for this compound.
| Property | Value | Reference |
| CAS Number | 221202-34-2 | [6] |
| Molecular Formula | C₈H₅F₂NO | [2] |
| GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2/2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | [1][2][3][4] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [1][2][3][4] |
| Precautionary Statements | P261: Avoid breathing dust, P280: Wear protective gloves/protective clothing/eye protection/face protection, P271: Use only outdoors or in a well-ventilated area | [1][3][4] |
| Combustion Hazards | In a fire, emits toxic fumes including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride (HF).[1] | [1] |
Step-by-Step Disposal Protocol
Disposal of this compound must be managed as regulated hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[4][7]
Methodology for Waste Collection:
-
Container Selection:
-
Use a dedicated, compatible, and properly sealed waste container for "Halogenated Organic Solvents" or "Halogenated Organic Waste".[8][9][10] The container must be in good condition, compatible with the chemical, and have a secure, threaded cap.[10]
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
-
Waste Segregation:
-
Storage:
-
Final Disposal:
-
Once the container is nearly full (approximately 75%), arrange for pickup.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to dispose of the material in accordance with all local, state, and federal regulations.[2]
-
Emergency Procedures: Spill Management
Accidental spills must be addressed immediately while prioritizing personal safety.[11]
Protocol for a Small, Contained Spill:
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[5][11]
-
Don PPE: Before addressing the spill, put on the appropriate PPE, including double nitrile gloves, chemical splash goggles, a lab coat, and shoe covers.[7][11]
-
Containment: Prevent the spill from spreading or entering drains.[1][5][12]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with a mild detergent and water.[5][11]
-
Disposal: Seal and label the container with all contents (including used absorbent materials and PPE) as "Hazardous Waste: Spill Debris containing this compound" and arrange for disposal through your EHS department.[5]
For large or unmanageable spills, evacuate the area, close the doors, and contact your institution's emergency response team or EHS immediately.[12][13]
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. canbipharm.com [canbipharm.com]
- 2. angenechemical.com [angenechemical.com]
- 3. biosynth.com [biosynth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. This compound | 221202-34-2 [chemicalbook.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 12. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
Essential Safety and Operational Guide for 2,3-Difluoro-6-methoxybenzonitrile
This guide provides immediate, essential safety and logistical information for handling 2,3-Difluoro-6-methoxybenzonitrile in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards.[5] A face shield should be worn over safety goggles when there is a significant risk of splashing or explosion.[6] | To protect eyes from splashes, dust, and flying debris.[7][8] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[5] For prolonged or direct contact, consider double-gloving or using heavier-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).[6][8] Always inspect gloves before use. | To prevent skin contact with the chemical, which may cause irritation.[1][2] Nitrile gloves offer good resistance to a range of chemicals.[9] |
| Body Protection | A flame-resistant lab coat is recommended.[7] Long pants and closed-toe shoes are mandatory to cover all exposed skin.[5][6] | To protect skin and clothing from chemical splashes and spills.[7] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary if working with the solid compound where dust generation is possible, or if working in a poorly ventilated area.[6][7] Use of a respirator requires a formal respiratory protection program. | To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][8]
-
Ensure a safety shower and eyewash station are readily accessible in the immediate work area.[4][8]
Experimental Workflow:
Caption: Experimental workflow for handling this compound.
Detailed Steps:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing long pants and closed-toe shoes.[5][6]
-
Don all required PPE as outlined in Table 1.
-
Prepare your workspace within the chemical fume hood by laying down absorbent, chemical-resistant bench paper.
-
Carefully weigh the required amount of this compound. Avoid creating dust.[1]
-
-
Handling During Experimentation:
-
When dissolving the compound or running reactions, keep all containers covered as much as possible to prevent the release of vapors or aerosols.
-
Avoid direct contact with the substance.[1]
-
If any part of your body comes into contact with the chemical, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] For eye contact, use an eyewash station.[1]
-
-
Post-Experiment Cleanup:
-
Quench any reactions appropriately according to your specific experimental protocol.
-
Carefully clean all glassware and equipment.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container for solid chemical waste. This includes any unused compound and contaminated consumables (e.g., weigh boats, filter paper). |
| Liquid Waste | Collect in a labeled, sealed container for halogenated organic solvent waste. Do not mix with incompatible waste streams. |
| Contaminated Sharps | Dispose of in a designated sharps container. |
| Contaminated PPE | Dispose of disposable gloves and other contaminated PPE in a designated hazardous waste container. Non-disposable items should be decontaminated before reuse. |
Disposal Workflow:
Caption: Waste segregation and disposal plan.
Important Considerations:
-
Never dispose of this compound or its waste down the drain.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
References
- 1. canbipharm.com [canbipharm.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. biosynth.com [biosynth.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. azom.com [azom.com]
- 9. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
